(2S)-2-aminopentanedioic acid;hydrate
Description
Properties
IUPAC Name |
(2S)-2-aminopentanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAOHVKBFBBMZ-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609164 | |
| Record name | L-Glutamic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732303-81-0, 928055-16-7 | |
| Record name | L-Glutamic acid, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732303-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Regulatory Mechanisms of L Glutamic Acid
De Novo Synthesis Pathways
The de novo synthesis of L-glutamic acid is primarily achieved through three main pathways that incorporate ammonia (B1221849) into a carbon skeleton. The operation of these pathways often depends on the organism and the cellular concentration of nitrogen.
Glutamate (B1630785) Dehydrogenase Pathway: Reductive Amination of α-Ketoglutarate
The glutamate dehydrogenase (GDH) pathway involves a single, reversible enzymatic reaction that catalyzes the direct amination of α-ketoglutarate. nih.govnih.gov This reaction is a key link between carbon and nitrogen metabolism. researchgate.net
Reaction: α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + H₂O + NAD(P)⁺ nih.govwikipedia.org
This reaction is catalyzed by glutamate dehydrogenase (GDH), an enzyme found in the mitochondria of eukaryotes and in prokaryotes. wikipedia.orgnih.gov The enzyme can utilize either NADH or NADPH as a cofactor for the reduction. youtube.com The direction of the reaction is influenced by the concentrations of substrates and products, as well as pH. nih.gov While the thermodynamic equilibrium often favors glutamate synthesis, under certain physiological conditions, such as in mammalian brain mitochondria, the pathway can operate in the reverse direction, producing α-ketoglutarate and ammonia. nih.govwikipedia.org This pathway is particularly significant under conditions of high ammonia concentration, as GDH generally has a low affinity (high Km) for ammonia. wikipedia.org
Glutamine Synthetase/Glutamate Synthase (GOGAT) Pathway
When ammonia levels are low, many organisms utilize the high-affinity GS-GOGAT pathway for nitrogen assimilation. bepls.comadpcollege.ac.in This two-step process is more energy-intensive but is highly efficient at scavenging limited ammonia. adpcollege.ac.innih.gov
The pathway consists of two sequential enzymatic reactions:
Glutamine Synthetase (GS): This enzyme first incorporates ammonium (B1175870) into L-glutamate to form L-glutamine, an ATP-dependent reaction. nih.govyoutube.com
Reaction: L-glutamate + NH₄⁺ + ATP → L-glutamine + ADP + Pi youtube.comoup.com
Glutamate Synthase (GOGAT): Also known as glutamine:2-oxoglutarate aminotransferase, this enzyme transfers the amide group from L-glutamine to α-ketoglutarate, yielding two molecules of L-glutamate. nih.govwikipedia.org
Reaction: L-glutamine + α-ketoglutarate + NAD(P)H/Fd_red → 2 x L-glutamate + NAD(P)⁺/Fd_ox nih.govnih.gov
One of the resulting L-glutamate molecules effectively represents the net product of assimilation, while the other is recycled as a substrate for glutamine synthetase to continue the cycle. nih.gov GOGAT enzymes can be dependent on different reductants, such as ferredoxin (Fd-GOGAT) in photosynthetic organisms or NADH/NADPH (NADH-GOGAT/NADPH-GOGAT) in various tissues and organisms. nih.govwikipedia.org
Transamination Reactions involving α-Ketoglutarate
Transamination is a widespread biochemical reaction that transfers an amino group from an amino acid to a keto acid, catalyzed by enzymes called aminotransferases (or transaminases). wikipedia.org In the context of L-glutamic acid synthesis, α-ketoglutarate serves as the primary acceptor of the amino group from various donor amino acids. wikipedia.orglibretexts.org
General Reaction: Amino Acid + α-ketoglutarate ⇌ α-keto acid + L-glutamate wikipedia.org
This process is crucial for the synthesis of non-essential amino acids and for linking the metabolism of different amino acids. nih.gov The reaction requires pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orglibretexts.org For example, the transamination of alanine (B10760859) or aspartate with α-ketoglutarate yields pyruvate (B1213749) or oxaloacetate, respectively, along with L-glutamate. nih.govyoutube.com This pathway allows for the redistribution of nitrogen among the amino acid pool.
Table 1: Comparison of L-Glutamic Acid Biosynthesis Pathways
| Feature | Glutamate Dehydrogenase (GDH) Pathway | Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) Pathway | Transamination |
| Key Enzymes | Glutamate Dehydrogenase (GDH) nih.gov | Glutamine Synthetase (GS), Glutamate Synthase (GOGAT) nih.gov | Aminotransferases (Transaminases) wikipedia.org |
| Primary Substrates | α-Ketoglutarate, NH₄⁺, NAD(P)H wikipedia.org | L-Glutamate, NH₄⁺, ATP, α-Ketoglutarate, Reductant (NAD(P)H or Fd) nih.gov | α-Ketoglutarate, a donor Amino Acid wikipedia.org |
| Net Products | L-Glutamate, NAD(P)⁺, H₂O wikipedia.org | L-Glutamate nih.gov | L-Glutamate, a new α-Keto Acid wikipedia.org |
| Ammonia Affinity | Low (High Km) wikipedia.org | High adpcollege.ac.in | Not applicable (uses amino group from another amino acid) |
| Energy Requirement | None (Reductant consumed) | 1 ATP per cycle youtube.com | None |
| Primary Function | Ammonia assimilation under high nitrogen conditions. bepls.com | Ammonia assimilation under low nitrogen conditions. nih.gov | Interconversion of amino acids. nih.gov |
Precursor Molecules and Metabolic Intermediates in L-Glutamic Acid Biosynthesis
The central precursor for L-glutamic acid synthesis is α-ketoglutarate (also known as 2-oxoglutarate). nih.govbiomolther.org This molecule is a key intermediate in the tricarboxylic acid (TCA) cycle , placing glutamate biosynthesis at the intersection of carbon and nitrogen metabolism. biomolther.orgresearchgate.net
The carbon backbone of α-ketoglutarate is derived from the metabolism of glucose or other carbon sources that feed into the TCA cycle. prepladder.comresearchgate.net In microorganisms like Corynebacterium glutamicum, L-glutamate is synthesized from glucose via glycolysis and the oxidative branch of the TCA cycle. researchgate.net The conversion of isocitrate to α-ketoglutarate within the TCA cycle, catalyzed by isocitrate dehydrogenase, directly supplies the necessary precursor. biomolther.org
Other key metabolic intermediates involved in the synthesis pathways include:
Ammonium (NH₄⁺): The primary nitrogen source for both the GDH and GS-GOGAT pathways. nih.gov
ATP: Required to energize the glutamine synthetase reaction in the GS-GOGAT pathway. youtube.com
NAD(P)H and Ferredoxin: Serve as reducing agents (electron donors) in the GDH and GOGAT reactions. wikipedia.orgnih.gov
L-Glutamine: Acts as an intermediate nitrogen carrier in the GS-GOGAT pathway, transferring the assimilated ammonia to α-ketoglutarate. nih.govyoutube.com
Other Amino Acids: Serve as nitrogen donors in transamination reactions, with common examples being alanine, aspartate, and leucine (B10760876). nih.govnih.gov
Genetic and Transcriptional Regulation of Biosynthetic Enzymes
The synthesis of L-glutamic acid is tightly regulated at the genetic and transcriptional level to meet the cell's metabolic needs and respond to nutrient availability. This regulation often targets the expression of the key biosynthetic enzymes.
Regulation of Glutamate Dehydrogenase Isoforms (e.g., GDH1, GDH3)
In the yeast Saccharomyces cerevisiae, there are multiple pathways for glutamate synthesis, including two NADP⁺-dependent glutamate dehydrogenase isoenzymes encoded by the GDH1 and GDH3 genes. nih.govyeastgenome.org These paralogous genes are regulated differently, allowing the cell to adapt to various growth conditions. yeastgenome.org
GDH1: This gene encodes the primary NADP-GDH enzyme responsible for glutamate biosynthesis during fermentative growth on glucose. nih.govyeastgenome.org Its expression is high when glucose is the carbon source and is regulated by nitrogen catabolite repression (NCR)-sensitive activators. nih.gov Under respiratory conditions (e.g., growth on ethanol), its expression is derepressed and mediated by transcriptional activators like Gcn4 and Hap4. nih.gov
GDH3: The expression of GDH3 is controlled by the carbon source, not primarily by nitrogen levels. nih.gov It is repressed by glucose and induced when cells grow on non-fermentable carbon sources like ethanol (B145695) or under carbon-limiting conditions. nih.govyeastgenome.org The Gdh3p isoform becomes the key enzyme for balancing the distribution of α-ketoglutarate between glutamate synthesis and energy metabolism during respiratory growth. yeastgenome.org
This differential regulation ensures that the cell can efficiently produce glutamate whether it is undergoing fermentation or respiration, highlighting a sophisticated system for managing central carbon and nitrogen metabolism. nih.govyeastgenome.org
Regulation of Glutamine Synthetase (GLN1) and Glutamate Synthase (GLT1, gltAB)
In many bacteria and lower eukaryotes, two primary pathways exist for the assimilation of ammonia into glutamate. The first is a direct reductive amination of α-ketoglutarate catalyzed by glutamate dehydrogenase (GDH). The second, and often more crucial pathway, especially under low ammonia conditions, is the two-step GS/GOGAT cycle. nih.govnih.gov This cycle involves Glutamine Synthetase (GS), encoded by genes such as glnA (GLN1 in yeast), and Glutamate Synthase (GOGAT), encoded by genes like gltAB or GLT1. nih.govslideshare.net
Glutamine Synthetase (GS): GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. nih.govwikipedia.org This reaction is a key entry point for nitrogen into cellular metabolism. nih.gov The regulation of GS is complex and occurs at multiple levels:
Gene Expression: Transcription of the glnA gene is tightly controlled. In E. coli, its expression is dependent on the phosphorylated form of the transcriptional enhancer NRI (NRI-P). wikipedia.org In Gram-positive bacteria like Bacillus subtilis and Streptococcus mutans, the global regulator GlnR represses the expression of the glnRA operon under conditions of nitrogen excess. nih.gov
Allosteric Feedback Inhibition: GS activity is regulated by cumulative feedback inhibition from a variety of end products of glutamine metabolism. These inhibitors include amino acids like alanine, glycine (B1666218), and serine, as well as nucleotides such as AMP, ADP, and GDP. wikipedia.org When these metabolites are abundant, they bind to the enzyme and reduce its activity, thus preventing the over-accumulation of glutamine. wikipedia.org
Glutamate Synthase (GOGAT): GOGAT catalyzes the transfer of the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. nih.govslideshare.net This reaction effectively replenishes the glutamate consumed by GS, completing the cycle. The regulation of GOGAT ensures that glutamate synthesis is coordinated with nitrogen availability and cellular demand. In Saccharomyces cerevisiae, the expression of the GLT1 gene is modulated by:
Glutamate-Mediated Repression: High levels of glutamate negatively affect GLT1 expression. nih.gov
Transcriptional Activation: The transcription factors Gln3p and Gcn4p positively regulate GLT1 expression, linking glutamate biosynthesis to broader nitrogen regulation and amino acid starvation responses. nih.gov In plants like Arabidopsis thaliana, the expression of GLN1;2 and NADH-dependent GLT1 is not directly induced by ammonium but is regulated by the downstream products of ammonium assimilation, such as glutamine or its metabolites. frontiersin.org
Global Regulatory Systems and Transcription Factors
In Escherichia coli, the expression of the gltBDF operon, which encodes glutamate synthase, is a prime example of complex regulatory integration, involving at least four different regulators. nih.gov
Lrp (Leucine-responsive regulatory protein) and IHF (Integration Host Factor): These proteins act as positive regulators. It is proposed that IHF bends the promoter DNA, allowing Lrp to make stabilizing contacts with RNA polymerase (RNAP), thereby activating transcription. nih.gov
cAMP-CRP (Catabolite activator protein): This complex, which signals carbon scarcity, acts as a repressor of gltBDF. nih.govresearchgate.net It binds to a site centered at -65.5 relative to the transcription start, likely interfering with transcription initiation. nih.gov
ArgR (Arginine repressor): In the presence of its corepressor arginine, ArgR binds upstream of the Lrp binding sites and negatively regulates transcription, possibly by interfering with the Lrp-RNAP interaction. nih.govresearchgate.net
In Gram-positive bacteria, different sets of regulators are prominent. In Bacillus subtilis, nitrogen assimilation is primarily controlled by GlnR and TnrA. nih.gov
GlnR: This is a global regulator that represses genes involved in nitrogen metabolism, including glnRA (glutamine synthetase) and the ammonium transporter gene nrgA, when nitrogen is abundant. nih.gov Its repressive activity has also been observed in Streptococcus mutans in response to acid stress, where it downregulates glutamine and glutamate metabolism. nih.gov
TnrA: This regulator becomes active under nitrogen-limiting conditions, controlling the expression of a different set of genes to scavenge for nitrogen. nih.gov
GltC and RocG: In Bacillus subtilis, GltC is a positive regulator of the gltAB operon (glutamate synthase). The deletion of rocG, which encodes glutamate dehydrogenase, has been shown to increase the intracellular glutamate pool, thereby enhancing the production of its polymer, γ-PGA. nih.gov
The table below summarizes the roles of these key regulatory factors.
| Regulator | Organism(s) | Role in Glutamate Metabolism | Mode of Action |
| cAMP-CRP | E. coli | Negative | Represses gltBDF (GOGAT) transcription under carbon limitation. nih.govresearchgate.net |
| Lrp | E. coli | Positive | Activates gltBDF (GOGAT) transcription. nih.gov |
| IHF | E. coli | Positive | Facilitates Lrp-mediated activation of gltBDF by bending DNA. nih.gov |
| ArgR | E. coli | Negative | Represses gltBDF (GOGAT) transcription in the presence of arginine. nih.govresearchgate.net |
| TnrA | B. subtilis | Indirect | Activates nitrogen scavenging genes under nitrogen limitation. nih.gov |
| GlnR | Bacillus, Streptococcus | Negative | Represses glnRA (GS) and other nitrogen assimilation genes under nitrogen excess. nih.gov |
| GltC | B. subtilis | Positive | Activates gltAB (GOGAT) transcription. |
| RocG | B. subtilis | Indirect | Deletion of the gene for glutamate dehydrogenase increases the glutamate pool. nih.gov |
Gene Clusters Involved in Poly-γ-Glutamic Acid Synthesis
Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer composed of D- and L-glutamic acid units linked via γ-glutamyl bonds. frontiersin.org Its synthesis is primarily studied in various Bacillus species and is encoded by a dedicated gene cluster.
pgsBCAE Operon: This operon contains the core genes required for γ-PGA synthesis and transport. nih.govfrontiersin.org The homologs in B. anthracis are known as capBCAE. nih.govnih.gov
PgsB and PgsC: These proteins form the catalytic core of the γ-PGA synthetase complex, responsible for the polymerization of glutamate monomers. nih.govresearchgate.net PgsB possesses the essential peptide synthase activity. researchgate.net
PgsA: This is a membrane protein believed to be involved in the transport of the growing polymer chain across the cell membrane. nih.gov
PgsE: The function of PgsE is less clear, but it may be involved in stabilizing the synthetase complex or aiding in transport, particularly in the presence of certain metal ions like Zn2+. nih.gov While it may be dispensable under some conditions, it is essential for synthesis in others. nih.gov
glnA (Glutamine Synthetase): While not part of the core synthesis machinery, glutamine synthetase plays a crucial role by providing the precursor L-glutamate for the pathway. Manipulating glnA expression can influence the intracellular pool of glutamate available for polymerization. nih.gov
Biotechnological and Microbial Perspectives on L-Glutamic Acid Production Research
The commercial production of L-glutamic acid shifted from chemical synthesis and protein hydrolysis to microbial fermentation following the discovery of Corynebacterium glutamicum (initially named Micrococcus glutamicus) in 1956. bepls.comresearchgate.net This Gram-positive soil bacterium remains the workhorse of the industry, capable of producing vast quantities of L-glutamic acid from simple carbon sources like glucose. nih.govresearchgate.net
A key breakthrough in inducing overproduction was the discovery that certain triggers could dramatically increase glutamate excretion. nih.gov These methods, which alter the cell's membrane permeability, include:
Biotin (B1667282) Limitation: C. glutamicum is a biotin auxotroph, and growing it in a medium with limited biotin restricts cell wall synthesis and leads to the massive efflux of intracellularly synthesized L-glutamic acid. bepls.comyoutube.com
Addition of Surfactants or Antibiotics: The addition of fatty acid esters (like Tween 40) or sub-lethal concentrations of β-lactam antibiotics (like penicillin) also alters the cell surface and induces glutamate secretion, even in biotin-rich media. nih.gov
Modern research focuses on metabolic engineering and systems biology to further enhance production strains. The goal is to rationally redesign cellular metabolism to maximize the carbon flux towards L-glutamic acid. Key strategies include:
Redirecting Carbon Flux: The central metabolic pathway involves glycolysis and the tricarboxylic acid (TCA) cycle, where α-ketoglutarate serves as the direct precursor to glutamate. researchgate.netyoutube.com Engineering efforts aim to channel more carbon into the TCA cycle.
CRISPR Interference (CRISPRi): This powerful gene-editing tool has been applied to C. glutamicum to repress the transcription of competing pathways. For instance, repressing the pck gene, which encodes phosphoenolpyruvate (B93156) carboxykinase and directs flux away from the TCA cycle, significantly increased L-glutamate production. acs.org Similarly, repressing the pyk gene (pyruvate kinase) also led to a more than 3-fold increase in glutamate titers in one study. acs.org
Enhancing Precursor Supply: Overexpression of enzymes in the synthetic pathway, such as glutamate dehydrogenase, and eliminating bottlenecks in the TCA cycle are common approaches. nih.gov
The table below presents selected research findings on engineered microbial strains for producing L-glutamic acid and its polymer, γ-PGA.
| Organism | Engineering Strategy | Product | Reported Yield |
| Corynebacterium glutamicum | CRISPRi-mediated repression of pck gene | L-Glutamic Acid | ~1.5-fold increase over control acs.org |
| Corynebacterium glutamicum | CRISPRi-mediated repression of pyk gene (NT strand) | L-Glutamic Acid | ~3.2-fold increase over control acs.org |
| Corynebacterium alkanolyticum | Glycerol auxotroph mutant (GL-21) from n-paraffins | L-Glutamic Acid | ~40 mg/mL oup.comjst.go.jp |
| Bacillus amyloliquefaciens | Deletion of genes (rocR, rocG, gudB, odhA) to increase glutamate pool | Poly-γ-Glutamic Acid | 5.68 g/L nih.gov |
| Corynebacterium glutamicum | Heterologous expression of pgsBCA from B. licheniformis | Poly-γ-Glutamic Acid | 0.69 g/L researchgate.net |
Metabolic Transformations and Interconnections of L Glutamic Acid
Role as a Central Hub in Nitrogen Metabolism
L-glutamic acid holds a pivotal position in the management of nitrogen within the body, acting as a central collection and distribution point for amino groups. nih.gov This role is crucial for maintaining nitrogen homeostasis, a process that involves assimilating nitrogen into biomolecules and safely excreting any excess. wikipedia.org
The primary reactions that establish glutamate (B1630785) as a nitrogen hub are transamination and deamination. Transamination reactions, catalyzed by enzymes called aminotransferases, involve the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org A common acceptor is α-ketoglutarate, an intermediate of the citric acid cycle, which upon accepting an amino group, is converted into L-glutamic acid. wikipedia.org This effectively channels nitrogen from various amino acids into a single, readily metabolized molecule. youtube.com
Conversely, L-glutamic acid can be deaminated by the enzyme glutamate dehydrogenase (GDH), an oxidative reaction that releases the amino group as ammonia (B1221849) (in the form of ammonium (B1175870) ion) and regenerates α-ketoglutarate. wikipedia.orgmdpi.com This liberated ammonia can then be incorporated into the urea (B33335) cycle for excretion, a critical pathway for detoxifying ammonia in the liver. wikipedia.org The direction of the GDH reaction is reversible and depends on the metabolic needs of the cell, allowing it to either assimilate ammonia into glutamate or release it for disposal. mdpi.comnih.gov This bi-directional capability solidifies L-glutamic acid's role as the primary interface between amino acid metabolism and the urea cycle.
Conversion to Other Amino Acids and Related Metabolites
Beyond its central role in nitrogen flow, L-glutamic acid serves as the direct carbon and nitrogen precursor for a diverse array of other important metabolites. nih.govnih.gov
L-glutamine is synthesized from L-glutamic acid in an ATP-dependent reaction catalyzed by the enzyme glutamine synthetase (GS). wikipedia.orgasm.orgchemicalbook.com This enzyme facilitates the incorporation of a free ammonium ion into the gamma-carboxyl group of glutamate, forming an amide. wikipedia.orgsmpdb.ca The reaction is a major pathway for ammonia detoxification, particularly in the brain, and for producing L-glutamine, which is the most abundant amino acid in the human body. wikipedia.orgchemicalbook.comresearchgate.net L-glutamine acts as a crucial nitrogen donor in the biosynthesis of many compounds, including other amino acids, nucleotides, and glucosamine, and serves as a key transporter of non-toxic nitrogen between tissues. nih.govwikipedia.orgnih.gov
Table 1: L-Glutamine Synthesis
| Substrates | Enzyme | Product |
|---|
The biosynthesis of the amino acid L-proline begins with L-glutamic acid. nih.govnih.gov The pathway involves a series of reduction and cyclization steps. Initially, the gamma-carboxyl group of glutamate is phosphorylated and then reduced to form glutamate-γ-semialdehyde. youtube.com This intermediate undergoes spontaneous, non-enzymatic cyclization to form Δ1-pyrroline-5-carboxylate (P5C). youtube.com In the final step, P5C is reduced by the enzyme pyrroline-5-carboxylate reductase, using NADPH as a reductant, to yield L-proline. youtube.com In plants and bacteria, the initial steps are often catalyzed by a bifunctional enzyme known as P5C synthase. nih.gov
Table 2: L-Proline Synthesis from L-Glutamic Acid
| Intermediate | Enzyme(s) | Key Transformation |
|---|---|---|
| L-Glutamic acid | Glutamate kinase, Glutamate-γ-semialdehyde dehydrogenase (or P5C Synthase) | Phosphorylation and reduction |
| Glutamate-γ-semialdehyde | (Spontaneous) | Cyclization |
| Δ1-Pyrroline-5-carboxylate (P5C) | Pyrroline-5-carboxylate reductase | Reduction |
L-glutamic acid is the ultimate precursor for the carbon skeleton of L-arginine and its precursors, ornithine and citrulline, in many organisms. nih.govyoutube.com The synthesis of ornithine from glutamate involves several steps, starting with the acetylation of the amino group of glutamate to form N-acetylglutamate. youtube.com This is followed by phosphorylation, reduction, and a transamination reaction to yield N-acetylornithine, which is then deacetylated to produce ornithine. youtube.comaiche.org
Ornithine is a key intermediate in the urea cycle. Within the mitochondria, ornithine combines with carbamoyl (B1232498) phosphate (B84403) (whose synthesis is allosterically activated by N-acetyl-L-glutamate, also derived from glutamate) to form citrulline. Citrulline is then transported to the cytosol, where it undergoes further reactions involving aspartate to eventually produce L-arginine. youtube.comnationalacademies.org
L-glutamic acid is the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgwikipedia.org This conversion is a single-step decarboxylation reaction, where the carboxyl group at the alpha-carbon of glutamate is removed. researchgate.netnih.gov The reaction is catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal (B1214274) phosphate (the active form of vitamin B6) as a cofactor. wikipedia.orgwikipedia.org The synthesis of GABA from glutamate represents a critical metabolic switch, converting the principal excitatory neurotransmitter into the principal inhibitory one. wikipedia.org
Table 3: GABA Synthesis
| Substrate | Enzyme | Product |
|---|
L-glutamic acid is a building block for other vital molecules that are not amino acids or direct neurotransmitters.
Glutathione (B108866): Glutathione (GSH) is a crucial antioxidant tripeptide composed of glutamate, cysteine, and glycine (B1666218). wikipedia.orgmdpi.com Its synthesis is a two-step, ATP-dependent process. The first, rate-limiting step is the formation of a gamma-peptide bond between the gamma-carboxyl group of L-glutamic acid and the amino group of L-cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL) to produce γ-glutamylcysteine. wikipedia.orgresearchgate.netnih.gov In the second step, glutathione synthetase adds glycine to the C-terminal of γ-glutamylcysteine to form glutathione. wikipedia.orgnih.govsfrbm.org
N-acetyl-L-glutamate: N-acetyl-L-glutamate (NAG) is synthesized from L-glutamic acid and acetyl-CoA. ottokemi.comwikipedia.org This reaction is catalyzed by the enzyme N-acetylglutamate synthase (NAGS). ottokemi.comwikipedia.org The primary and vital role of NAG is as an allosteric activator of carbamoyl phosphate synthetase I (CPS I), the first and rate-limiting enzyme of the urea cycle in vertebrates. wikipedia.org The presence of NAG is essential for CPS I activity, thereby directly linking the concentration of glutamate-related metabolites to the capacity for ammonia detoxification.
Interplay with the Tricarboxylic Acid (TCA) Cycle and Energy Metabolism
L-Glutamic acid, in its anionic form glutamate, occupies a central position in cellular metabolism, acting as a critical link between amino acid metabolism and energy production through the Tricarboxylic Acid (TCA) cycle. nih.govwikipedia.org Its primary role in this context is to serve as a direct precursor for the TCA cycle intermediate α-ketoglutarate (alpha-ketoglutarate), thereby fueling the cycle for ATP synthesis and providing carbon skeletons for various biosynthetic pathways. nih.govresearchgate.netmdpi.com This conversion is primarily catalyzed by two distinct enzymatic pathways: oxidative deamination and transamination.
The oxidative deamination of glutamate is a reversible reaction catalyzed by the mitochondrial enzyme glutamate dehydrogenase (GDH). nih.govresearchgate.net This reaction converts glutamate to α-ketoglutarate, releasing ammonia and reducing NAD(P)⁺ to NAD(P)H. nih.govresearchgate.netresearchgate.net The α-ketoglutarate produced can then directly enter the TCA cycle to be metabolized for energy production. researchgate.netnih.gov The GDH pathway is crucial for processes such as ammonia metabolism, redox homeostasis, and providing intermediates for biosynthesis. nih.gov In mammalian tissues, the activity of GDH is regulated by the energy state of the cell; for instance, GTP, a product of the TCA cycle, inhibits the human GDH1 isoenzyme, thus preventing glutamate from fueling the cycle when energy levels are high. nih.govresearchgate.net
Alternatively, glutamate can be converted to α-ketoglutarate through transamination reactions catalyzed by aminotransferases, such as aspartate aminotransferase (AAT) and alanine (B10760859) aminotransferase (ALT). nih.govnih.gov In these reactions, the amino group from glutamate is transferred to an α-keto acid, forming a new amino acid and α-ketoglutarate. wikipedia.orgchim.lu For example, the transamination of glutamate with oxaloacetate yields α-ketoglutarate and aspartate. wikipedia.org Unlike the GDH pathway, transamination does not result in the net production of ammonia. These reactions are vital for synthesizing non-essential amino acids and connecting the metabolism of different amino acids to the central carbon metabolism of the TCA cycle. wikipedia.org
The contribution of glutamate to the TCA cycle is an example of anaplerosis, which involves reactions that replenish cycle intermediates consumed in biosynthetic processes. nih.gov By providing a steady influx of α-ketoglutarate, glutamate metabolism ensures the continued operation of the TCA cycle, which is essential for both energy generation and the production of precursors for lipids and other macromolecules. nih.govnih.gov Studies in cultured neurons have demonstrated that the ability to transaminate glutamate to TCA cycle intermediates is directly correlated with neuronal survival, highlighting the critical importance of this metabolic link, especially when glucose alone is insufficient to meet metabolic demands. nih.gov
Research in guinea-pig kidney-cortex tubules has shown how the fate of glutamate's carbon skeleton depends on its concentration. At lower concentrations, it is primarily oxidized completely or used for glutamine synthesis, whereas at higher concentrations, it also contributes to the formation of glucose, lactate, and alanine. nih.gov
Table 1: Products of L-Glutamic Acid Metabolism in Kidney-Cortex Tubules at Different Concentrations
| Metabolite | Metabolism at 1 mM L-Glutamate nih.gov | Metabolism at 5 mM L-Glutamate nih.gov |
|---|---|---|
| Complete Oxidation (to CO2) | Primary Fate | Occurs |
| Glutamine | Primary Fate | Occurs |
| Glucose | Not a major product | Additional Product |
| Lactate | Not a major product | Additional Product |
| Alanine | Not a major product | Additional Product |
Metabolic Flux Analysis in L-Glutamic Acid Pathways
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular biochemical reactions, providing a detailed snapshot of cellular metabolism in action. nih.govnih.gov This technique is particularly valuable for understanding the complex and interconnected pathways of L-glutamic acid. The most common approach, 13C-MFA, involves introducing a substrate labeled with a stable isotope, such as [¹³C]glucose or [¹³C]glutamine, into a biological system. nih.govwikipedia.org As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intermediates and products. By measuring the distribution of these isotopic labels (mass isotopomers) in metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the fluxes through specific metabolic pathways. nih.govnih.gov
MFA has been instrumental in elucidating the dynamics of glutamate metabolism in various contexts. In the brain, for example, MFA has been used to quantify the rate of the glutamate-glutamine cycle between neurons and astrocytes. nih.gov These studies have revealed that the flux of this cycle is substantial and directly proportional to the rate of cerebral oxidative glucose metabolism. nih.gov Research using ¹³C NMR spectroscopy in rats has quantified the glutamate/glutamine cycling flux (Vcyc) as being a significant fraction of the neuronal tricarboxylic acid (TCA) cycle flux (VTCAn). pnas.org
Table 2: Research Findings on Glutamate Metabolic Fluxes
| Biological System | Key Finding | Flux Measurement | Source |
|---|---|---|---|
| Rat Cortex (anesthetized) | Glutamate/glutamine cycling flux is a substantial part of neuronal energy metabolism. | Vcyc ≈ 30% to 42% of VTCAn | pnas.org |
| Awake Rat and Human Cortex | Glutamate/glutamine cycling flux is elevated in the resting awake state compared to anesthesia. | Vcyc ≈ 38% to 50% of VTCAn | pnas.org |
| Corynebacterium glutamicum (Glutamate Production Phase) | Metabolic flux is redirected from the TCA cycle towards glutamate synthesis for overproduction. | Flux to glutamate increased from 20 to 68 (relative units). | researchgate.net |
| Cancer Cells (impaired pyruvate (B1213749) transport) | Inhibition of mitochondrial pyruvate import activates glutamate dehydrogenase (GDH) and reroutes glutamine metabolism to fuel the TCA cycle. | Qualitative shift in pathway reliance. | nih.gov |
MFA has also been critical in metabolic engineering, for instance, in optimizing the production of glutamate by microorganisms like Corynebacterium glutamicum. Studies have tracked how metabolic fluxes through the central carbon metabolism are rerouted to enhance the synthesis and excretion of glutamate when production is triggered. researchgate.net Furthermore, MFA has provided crucial insights into the metabolic reprogramming of cancer cells. Many cancer cells exhibit "glutamine addiction," where they heavily rely on glutamine and glutamate to fuel the TCA cycle and for biosynthesis. frontiersin.orgnih.gov MFA studies using labeled glutamine have quantified the contribution of glutamine carbons to the TCA cycle and lipid synthesis, revealing how cancer cells adapt their metabolic networks under different conditions, such as hypoxia or nutrient deprivation. nih.govnih.gov By tracing the fate of labeled glutamine, researchers have shown that under conditions of impaired mitochondrial pyruvate transport, cells can reroute glutamine metabolism to generate both oxaloacetate and acetyl-CoA, thereby maintaining TCA cycle function and ensuring cell survival. nih.gov These findings highlight the flexibility of glutamate metabolism and the power of MFA to uncover and quantify the activity of these vital pathways. nih.gov
Cellular Transport Mechanisms of L Glutamic Acid
Identification and Characterization of L-Glutamate Transporters
The transport of L-glutamic acid into and out of cells is facilitated by several families of transporter proteins, each with distinct characteristics and physiological roles.
The primary mediators of high-affinity L-glutamate uptake from the extracellular space are the Excitatory Amino Acid Transporters (EAATs), which belong to the Solute Carrier 1 (SLC1) family. nih.gov These transporters play a crucial role in terminating glutamatergic neurotransmission and maintaining low extracellular glutamate (B1630785) concentrations to prevent excitotoxicity. nih.govkurkinengroup.com To date, five distinct subtypes of human EAATs have been identified: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. nih.govresearchgate.netnih.gov
These transporters are secondary active transporters that move glutamate into the cell against its concentration gradient. nih.govnih.govresearchgate.net The energy for this transport is derived from the co-transport of sodium ions down their electrochemical gradient. nih.govresearchgate.net While they all transport L-glutamate, the EAAT subtypes exhibit different expression patterns and properties. nih.gov For instance, EAAT1 and EAAT2 are predominantly found in glial cells, with EAAT2 being responsible for the majority of glutamate uptake in the forebrain. mdpi.com EAAT3 is primarily expressed in neurons. nih.govresearchgate.net EAAT4 is mainly located in Purkinje cells in the cerebellum, and EAAT5 is selectively expressed in the retina. nih.govnih.gov
Table 1: Subfamilies of Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | Human Homologue | Primary Location | Key Function |
|---|---|---|---|
| GLAST | EAAT1 | Glial Cells | Glutamate Uptake |
| GLT-1 | EAAT2 | Glial Cells | Major Glutamate Uptake in Forebrain mdpi.com |
| EAAC1 | EAAT3 | Neurons | Glutamate Uptake |
| EAAT4 | EAAT4 | Cerebellar Purkinje Cells | Glutamate Uptake |
| EAAT5 | EAAT5 | Retina | Glutamate Uptake |
The Solute Carrier (SLC) superfamily of membrane transport proteins is a large and diverse group that includes the EAATs as part of the SLC1 family. nih.gov The SLC1 family is notable for its high-affinity glutamate and neutral amino acid transporters. researchgate.net
ASCT2 (Alanine, Serine, Cysteine Transporter 2) , a member of the SLC1 family (SLC1A5), is a sodium-dependent transporter for neutral amino acids. frontiersin.orgfrontiersin.orgnih.gov While its primary substrates are glutamine, alanine (B10760859), and serine, it can also transport glutamate, particularly at an acidic pH. frontiersin.orgnih.gov ASCT2 is often overexpressed in cancer cells and is crucial for supplying glutamine for their rapid proliferation. nih.govfrontiersin.org
LAT1 (L-type Amino Acid Transporter 1) , a member of the SLC7 family (SLC7A5), is a sodium-independent transporter. frontiersin.orgsolvobiotech.com It functions as an obligatory antiporter, exchanging large neutral amino acids like leucine (B10760876) and histidine for intracellular amino acids, including glutamine. nih.govnih.gov This transporter is vital for the uptake of essential amino acids and is also implicated in cancer progression. frontiersin.orgnih.gov Although it does not directly transport glutamate with high affinity, its role in glutamine efflux is critical for the glutamate-glutamine cycle in the brain. solvobiotech.com
SN1 (System N Transporter 1) , also known as SNAT3 (SLC38A3), is a key transporter of glutamine, particularly in the brain and liver. nih.govaups.org.auphysiology.org It functions as an antiporter, exchanging one proton and one sodium ion for one glutamine molecule. physiology.orgnih.gov This transporter is crucial for the release of glutamine from astrocytes, which is then taken up by neurons to be converted back into glutamate, completing the glutamate-glutamine cycle. nih.govaups.org.auyoutube.com
Table 2: Key Characteristics of Specific L-Glutamic Acid-Related Transporters
| Transporter | SLC Family | Transport Mechanism | Primary Substrates | Key Role |
|---|---|---|---|---|
| ASCT2 | SLC1 | Sodium-dependent exchange | Glutamine, Alanine, Serine, Glutamate (at acidic pH) frontiersin.orgnih.gov | Amino acid homeostasis, glutamine supply in cancer nih.govfrontiersin.org |
| LAT1 | SLC7 | Sodium-independent antiport | Large neutral amino acids (e.g., Leucine, Histidine) frontiersin.orgnih.gov | Essential amino acid uptake, glutamine efflux solvobiotech.comnih.gov |
| SN1 | SLC38 | Sodium/proton-coupled antiport | Glutamine, Histidine, Asparagine nih.govphysiology.org | Glutamine release from astrocytes, glutamate-glutamine cycle aups.org.auyoutube.com |
Mechanistic Insights into L-Glutamic Acid Translocation Across Membranes
The translocation of L-glutamic acid across cellular membranes is an active process, relying on the electrochemical gradients of various ions. The two primary mechanisms are sodium-dependent cotransport and proton-dependent cotransport.
The high-affinity uptake of L-glutamic acid by EAATs is a classic example of secondary active transport driven by the sodium gradient. nih.govresearchgate.net This process is electrogenic, meaning it results in a net movement of positive charge into the cell. nih.gov Detailed studies have revealed that for each molecule of L-glutamate transported into the cell, three sodium ions (Na+) and one proton (H+) are co-transported, while one potassium ion (K+) is counter-transported out of the cell. nih.govmdpi.com This robust ion coupling allows the transporters to concentrate glutamate inside the cell to a level that can be over a million times higher than the extracellular concentration. mdpi.com This mechanism is fundamental for the rapid clearance of glutamate from the synaptic cleft, which is essential for terminating the synaptic signal and preventing neuronal damage from overstimulation. nih.govkurkinengroup.com
In addition to sodium, protons also play a crucial role in the transport of L-glutamic acid and its related compounds. The System N transporter, SN1, for instance, operates as an antiporter that couples the movement of glutamine to the co-transport of a sodium ion and the counter-transport of a proton. aups.org.aunih.gov The direction of transport through SN1 is sensitive to the pH gradient across the membrane. nih.gov This proton-coupled mechanism is particularly important for the release of glutamine from astrocytes in the brain, a key step in the glutamate-glutamine cycle that replenishes the neurotransmitter pool of glutamate in neurons. aups.org.au Furthermore, the transport of L-glutamic acid itself can be influenced by proton gradients in specific contexts, such as the proton-coupled transport observed in some plant and bacterial systems. oup.com
Facilitated Diffusion
Facilitated diffusion is a mode of passive transport where molecules move across the cell membrane down their concentration gradient, aided by transmembrane proteins such as carrier proteins or channel proteins. libretexts.org This process does not require metabolic energy. numberanalytics.com While some amino acids can be transported via facilitated diffusion through uniporter proteins, this is not a primary mechanism for L-glutamic acid transport across the plasma membrane in the central nervous system. stonybrook.eduresearchgate.net
The physiological function of L-glutamic acid as a neurotransmitter necessitates the maintenance of a very steep concentration gradient, with intracellular concentrations being significantly higher (in the millimolar range) than extracellular concentrations (in the low micromolar or even nanomolar range at rest). nih.gov Facilitated diffusion would only allow glutamate to move down its concentration gradient until equilibrium is reached, which would lead to an increase in extracellular glutamate, triggering excitotoxicity. nih.gov Therefore, the transport of L-glutamic acid is dominated by secondary active transport mechanisms that can pump the amino acid into cells against this gradient. nih.gov
Coupled Ion Gradients and the "Elevator Mechanism"
The transport of L-glutamic acid against its steep concentration gradient is powered by secondary active transport, utilizing the electrochemical gradients of various ions. nih.gov The primary transporters responsible for this are the Excitatory Amino Acid Transporters (EAATs), which belong to the Solute Carrier 1 (SLC1) family. nih.gov These transporters operate through a sophisticated "elevator mechanism." nih.gov
In this mechanism, the transporter has a mobile transport domain that binds to L-glutamic acid and co-transported ions on the extracellular side. This domain then undergoes a large conformational change, moving across the membrane like an elevator to release the substrate and ions into the cytoplasm. nih.gov The transport cycle for most EAATs is electrogenic and involves the co-transport of three sodium ions (Na+) and one proton (H+) along with one molecule of L-glutamic acid into the cell. This inward movement is coupled with the counter-transport of one potassium ion (K+) out of the cell. nih.govnih.gov This intricate coupling allows the transporters to concentrate glutamate inside the cell by several orders of magnitude. nih.gov
| Ion/Molecule | Direction of Transport | Number of Ions/Molecules per Cycle | Reference |
|---|---|---|---|
| L-Glutamic Acid | Influx (into cell) | 1 | nih.gov |
| Sodium (Na+) | Influx (into cell) | 3 | nih.gov |
| Proton (H+) | Influx (into cell) | 1 | nih.gov |
| Potassium (K+) | Efflux (out of cell) | 1 | nih.gov |
Chloride Conductance Associated with Glutamate Transporters
In addition to their primary role as transporters, EAATs also function as ion channels. The binding of L-glutamic acid and sodium ions to the transporter activates a thermodynamically uncoupled chloride (Cl⁻) conductance. nih.gov This means the movement of chloride ions is not directly linked to the glutamate transport cycle and does not provide energy for it; instead, chloride flows through a channel-like pore in the transporter down its own electrochemical gradient. nih.gov
Recent cryo-electron microscopy studies have revealed that this chloride permeation pathway is an aqueous cavity that forms at the interface between the transporter's domains during the transport cycle. nih.gov This channel is gated by hydrophobic residues. nih.gov The magnitude of this chloride conductance varies significantly among the different EAAT subtypes. nih.gov While the precise physiological roles are still being fully elucidated, it is proposed that this chloride flux may help to balance the charge moved during the electrogenic transport of glutamate, thereby maintaining ionic homeostasis. nih.gov In some specific neurons, such as in the retina, this chloride conductance plays a direct role in synaptic signaling by contributing to a negative feedback loop that reduces further glutamate release. nih.gov
| Property | Coupled Transport Current | Uncoupled Chloride Current | Reference |
|---|---|---|---|
| Driving Force | Ion gradients (Na+, K+, H+) and membrane potential | Chloride electrochemical gradient | nih.gov |
| Coupling | Stoichiometrically coupled to glutamate transport | Thermodynamically uncoupled from glutamate transport | nih.gov |
| Activation | Binding of glutamate and Na+ | Binding of glutamate and Na+ | nih.gov |
| Proposed Function | Drives concentrative glutamate uptake | Charge balance, ionic homeostasis, neuronal inhibition | nih.gov |
Regulation of L-Glutamic Acid Transport at the Cellular Level
The activity of L-glutamic acid transporters is subject to tight regulation at the cellular level to adapt to changing physiological needs. This regulation can occur over different timescales and through various mechanisms, including changes in transporter expression and modulation of existing transporter activity.
Research has shown that the availability of amino acids can regulate transporter function. In certain cell lines, depriving the cells of amino acids leads to an upregulation of L-glutamic acid transport activity. stonybrook.edu This increase is often due to a higher maximal transport velocity (Vmax) and can be associated with an enhanced expression of the transporter protein at the cell surface rather than an immediate increase in total protein expression. stonybrook.edu
Furthermore, transporter activity is modulated by post-translational modifications, such as phosphorylation by protein kinase C (PKC). Activation of PKC has been shown to have different effects depending on the transporter subtype and cell type. For instance, in some systems, PKC activation increases the Vmax of transport by promoting the trafficking of transporters from intracellular stores to the plasma membrane. nih.gov In other cases, PKC activation can decrease transport activity. nih.gov
| Regulatory Factor | Mechanism | Effect on Transport | Reference |
|---|---|---|---|
| Amino Acid Deprivation | Increased Vmax, enhanced cell surface expression | Upregulation of transport activity | stonybrook.edu |
| Protein Kinase C (PKC) Activation | Modulation of transporter trafficking to/from the plasma membrane | Variable (increase or decrease) depending on transporter and cell type | nih.gov |
| Cell Density | Changes in Vmax | Variable depending on transporter system | stonybrook.edu |
Structural Biology and Biophysical Studies of L Glutamic Acid and Associated Proteins
Crystallographic Analysis of L-Glutamic Acid in Hydrated States
The solid-state structure of L-glutamic acid is characterized by the existence of two distinct polymorphic forms, α and β, which are monotropically related. acs.org Both polymorphs crystallize in the orthorhombic P2₁2₁2₁ space group and consist of zwitterionic molecules. acs.org The stable β conformer has a more planar carbon backbone compared to the metastable α form. acs.org
X-ray diffraction (XRD) studies have identified the characteristic peaks for both polymorphs. For the α-form, a high-intensity reflection peak for the (111) plane is observed at a 2θ angle of 18.3°. researchgate.net The β-polymorph shows key diffraction peaks at 2θ angles of 10.3°, 20.4°, 21.5°, and 25.7°, which correspond to the (002), (110), (111), and (020) crystal planes, respectively. researchgate.net
Neutron diffraction techniques have been invaluable for precisely locating hydrogen atoms and detailing the hydrogen-bonding networks within hydrated crystals, an area where X-ray diffraction is less effective. ias.ac.inmdpi.com Studies combining neutron diffraction with isotopic substitution and computer modeling have provided detailed insights into the hydration of L-glutamic acid in solution. ox.ac.uknih.gov These investigations reveal that the hydration shell and the perturbation of the local water structure are not dependent on the chirality of the amino acid, as simulations for both L- and D-forms yield identical results regarding water interactions. acs.org
Table 1: Crystallographic Data for L-Glutamic Acid Polymorphs
| Polymorph | Crystal System | Space Group | Key XRD Peaks (2θ) | Conformation |
|---|---|---|---|---|
| α-L-Glutamic Acid | Orthorhombic | P2₁2₁2₁ | 18.3° (111 plane) | Metastable, less planar backbone |
| β-L-Glutamic Acid | Orthorhombic | P2₁2₁2₁ | 10.3° (002), 20.4° (110) | Stable, more planar backbone |
Structural Characterization of L-Glutamate Transporters
L-glutamate transporters are integral membrane proteins essential for regulating glutamate (B1630785) concentrations. Their structure has been extensively studied, primarily using the archaeal homologue GltPh from Pyrococcus horikoshii as a model system due to its 37% amino acid identity with human excitatory amino acid transporters (hEAATs). bahargroup.org
Membrane Topology and Alpha-Helical Arrangements
L-glutamate transporters possess a unique and complex membrane topology. Early models based on hydropathy analysis, and later confirmed by experimental studies, suggested a structure distinct from other secondary transporters. nih.gov The currently accepted model for the GltPh homologue features a homotrimeric structure, where each protomer functions as an independent transport unit. bahargroup.orgembopress.orgnih.gov
Loop-Pore Structures and Aqueous Cavity Formation
A defining feature of the glutamate transporter family is its channel-like architecture, which includes two pore-loop structures. nih.govnih.gov The crystal structure of GltPh reveals a striking bowl-shaped trimer with a large, solvent-filled extracellular basin that extends approximately halfway across the membrane bilayer. bahargroup.org At the base of this basin, each protomer houses an independent substrate-binding site. bahargroup.org
More recent cryo-electron microscopy studies have identified an aqueous cavity that forms at the interface between the transport and scaffold domains during the transport cycle. nih.gov This cavity functions as a chloride permeation pathway, a role consistent with the known dual function of these proteins as both transporters and chloride channels. nih.gov The access to this aqueous pathway is controlled by two hydrophobic gates. nih.gov The two re-entrant loops, HP1 and HP2, are crucial components of this architecture, situated at the bottom of the basin and directly involved in cradling the substrate and gating access to the binding site from the extracellular and intracellular sides. bahargroup.org
Substrate-Binding Sites and Conformational Changes
The transport of L-glutamate is a dynamic process involving substantial conformational changes, often described by an "elevator mechanism." The transport domain, which includes HP1, HP2, TM7, and TM8, acts as the mobile element, carrying the substrate and co-transported ions across the membrane. researchgate.netnih.gov
The substrate-binding site is located within this transport domain. embopress.org The process begins with the transporter in an outward-facing state (OFS). The helical hairpin HP2 functions as an extracellular gate; its movement exposes conserved polar residues that attract and bind the substrate. researchgate.netpitt.edu Key residues and motifs, such as the NMDGT motif on TM7 and specific aspartate residues on TM8, are critical for substrate recognition and binding. pitt.edu
Upon binding of the substrate and co-transported sodium ions, the transporter undergoes a major conformational change, transitioning to an inward-facing state (IFS) to release its cargo into the cytoplasm. embopress.orgelifesciences.org Studies have revealed that substrate binding is heterogeneous, with the transporter existing in at least two distinct outward-facing substates that have different affinities for the substrate and are in slow equilibrium. nih.govnih.govbiorxiv.org This transition from the outward- to the inward-facing state is considered the rate-limiting step in the transport cycle. embopress.org
| Binding Site | Located in the transport domain, cradled by HP1 and HP2 | Recognizes and binds L-glutamate and co-transported ions. bahargroup.org |
Interactions with Lipids and Hydrophobic/Hydrophilic Regions
The lipid environment of the cell membrane is not merely a passive scaffold but plays an active role in modulating the function of L-glutamate transporters. nih.gov The transport rate of GltPh has been shown to be sensitive to the lipid composition of the membrane in which it is reconstituted. nih.gov
Hydration Effects on L-Glutamic Acid and Polypeptide Structure
Water is a critical component influencing the structure and function of both L-glutamic acid and the polypeptides that contain it. The presence of L-glutamic acid in an aqueous solution significantly disrupts the local water structure. ox.ac.ukdocumentsdelivered.com Neutron diffraction studies have shown that the addition of L-glutamic acid to water reduces the number of hydrogen bonds between water molecules from approximately 1.8 to 1.4 per water molecule, indicating a substantial disturbance of the native tetrahedral hydrogen-bonding network of water. nih.govacs.org
At the molecular level, the functional groups of L-glutamic acid form specific hydration shells. Each oxygen atom of the carboxylate groups forms, on average, three hydrogen bonds with surrounding water molecules. ox.ac.uknih.govacs.org The amine hydrogens each form a single hydrogen bond with the solvent. nih.govacs.org Comparative studies indicate that the hydration state depends on the ionization state of the amino acid, with the cationic form being more hydrated by one to three water molecules compared to the zwitterionic form. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (2S)-2-aminopentanedioic acid;hydrate |
| L-Glutamic acid |
| D-Glutamic acid |
| L-Aspartate |
| Sodium |
| Potassium |
| Chloride |
| Water |
Water-Water and Solute-Water Hydrogen Bonding Networks
The hydration of L-glutamic acid significantly influences the local water structure and establishes a complex network of hydrogen bonds between the solute and solvent molecules. Neutron diffraction with isotopic substitution (NDIS) combined with computer modeling has provided detailed insights into these interactions at the atomic level.
Studies on L-glutamic acid in solution have revealed a considerable disruption of the tetrahedral hydrogen-bonding network of bulk water. ox.ac.uk In a 2 M solution of L-glutamic acid with NaOH, the number of hydrogen bonds per water molecule decreases from approximately 1.8 in pure water to 1.4. ox.ac.uk This indicates a significant perturbation of the solvent structure by the presence of the amino acid and associated ions.
The interactions between L-glutamic acid and the surrounding water molecules are specific to the functional groups of the amino acid. The carboxylate oxygen atoms are strongly hydrated, each forming, on average, three hydrogen bonds with water molecules. ox.ac.uk Interestingly, one of these hydrogen atoms is often shared between the two oxygen atoms of the same carboxylate group. ox.ac.uk The amine group also participates in hydrogen bonding, with each amine hydrogen atom forming a single hydrogen bond with a water molecule. ox.ac.uk
Computational studies, such as those employing Empirical Potential Structure Refinement (EPSR), have been instrumental in elucidating the three-dimensional arrangement of water molecules around L-glutamic acid. These models, constrained by experimental neutron diffraction data, provide a detailed picture of the hydration shell.
The coordination numbers, which represent the average number of atoms of a certain type around a given atom within a specified distance, further quantify the hydration structure. The table below, derived from neutron diffraction data, summarizes the coordination numbers for various atomic pairs in a hydrated L-glutamic acid solution.
| Atomic Pair | Coordination Number (n/αβ) | Reference |
|---|---|---|
| Ow-Hw (Water-Water) | 1.4 | ox.ac.uk |
| Carboxylate O - Water H | ~3 per oxygen | ox.ac.uk |
| Amine H - Water O | ~1 per hydrogen | ox.ac.uk |
These findings underscore the significant role of L-glutamic acid in restructuring the local aqueous environment, a fundamental aspect of its behavior in biological systems. The disruption of the water-water hydrogen bonding network and the formation of a well-defined hydration shell around the solute are key features of this interaction.
Impact on Secondary Structures of Poly-L-Glutamic Acid (e.g., α-helix, β-sheet, random-coil)
The secondary structure of poly-L-glutamic acid (PLGA), a polypeptide of L-glutamic acid, is highly sensitive to its hydration state, which can be modulated by factors such as pH. Circular dichroism (CD) spectroscopy is a powerful technique to monitor these conformational changes.
In aqueous solutions, PLGA can exist in different secondary structures, primarily the α-helix, β-sheet, and random coil. The transition between these conformations is strongly influenced by the protonation state of the carboxyl side chains of the glutamic acid residues. At neutral or high pH, the carboxyl groups are deprotonated and negatively charged. The resulting electrostatic repulsion between the side chains prevents the formation of compact, ordered structures, leading to a predominantly random coil conformation. jascoinc.com
As the pH of the solution is lowered by the addition of an acid, the carboxyl groups become protonated. This neutralization of the negative charges reduces the electrostatic repulsion, allowing for the formation of intramolecular hydrogen bonds that stabilize ordered secondary structures, particularly the α-helix. jascoinc.com
A study using circular dichroism to monitor the titration of a poly-L-glutamic acid sodium salt solution with dilute sulfuric acid clearly demonstrated this conformational transition. The CD spectra showed a distinct change from that characteristic of a random coil to one indicative of an α-helical structure as the concentration of sulfuric acid increased. jascoinc.com The quantitative analysis of the CD spectra allows for the estimation of the percentage of each secondary structure present in the polypeptide.
The following interactive table presents the change in the secondary structure composition of poly-L-glutamic acid upon titration with sulfuric acid, as determined by CD spectroscopy.
| Sulfuric Acid Concentration (µM) | α-Helix (%) | Random Coil (%) | Reference |
|---|---|---|---|
| 0 | - | Dominant | jascoinc.com |
| Intermediate | Increasing | Decreasing | jascoinc.com |
| 6.6 | 82.4 | 3.2 | jascoinc.com |
This hydration-dependent conformational flexibility is a critical aspect of the biological function of proteins and polypeptides containing glutamic acid residues.
Dynamical Transitions and Anharmonicity in Hydrated Systems
The dynamics of hydrated L-glutamic acid and its polymer, poly-L-glutamic acid, exhibit characteristic transitions and anharmonicity that are closely linked to the hydration state and secondary structure. These low-frequency motions can be investigated using techniques such as terahertz (THz) time-domain spectroscopy.
Studies on powdered samples of poly-L-glutamic acid with different secondary structures (α-helix, β-sheet, and random-coil) have shown that, regardless of the specific conformation, the polypeptide undergoes a dynamical transition at temperatures between 190 and 240 K. researchgate.net This transition is indicative of the onset of larger-scale, anharmonic motions within the molecule and its hydration shell.
The anharmonicity of the low-frequency vibrational motions in poly-L-glutamic acid is influenced by both the hydrating water molecules and the peptide hydrogen bonds. researchgate.net However, hydration is considered crucial for the dynamical transition to occur, as the onset of anharmonicity is observed only in hydrated polypeptides. researchgate.net
The characteristics of this dynamical transition, including the transition temperature and the apparent activation energy, are dependent on the secondary structure of the polypeptide. It has been observed that the transition temperature is lower for the more ordered α-helix and β-sheet structures compared to the random-coil conformation. researchgate.net This suggests that the specific arrangement of the polypeptide chain and its associated hydrogen-bonding network influences the energy landscape of the dynamical motions.
The following interactive table summarizes the estimated apparent activation energies and transition temperatures for the dynamical transition in poly-L-glutamic acid with different secondary structures.
| Secondary Structure | Apparent Activation Energy (kJ/mol) | Transition Temperature (K) | Reference |
|---|---|---|---|
| α-helix | Lower | Lower (190-240) | researchgate.net |
| β-sheet | Lower | Lower (190-240) | researchgate.net |
| Random-coil | Higher | Higher (190-240) | researchgate.net |
These findings highlight the intricate coupling between hydration, secondary structure, and the low-frequency dynamics in glutamic acid-containing polypeptides. The anharmonic nature of these motions is a key feature of the flexibility and functional adaptability of proteins in their aqueous biological environment.
Computational Approaches in L Glutamic Acid Research
Molecular Dynamics Simulations for Transport Mechanisms and Hydration
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of L-glutamic acid and its associated proteins in a hydrated, biologically relevant environment. These simulations have been crucial in elucidating the mechanisms of glutamate (B1630785) transporters and understanding the hydration structure of the L-glutamic acid molecule itself.
Transport Mechanisms: The transport of L-glutamic acid across cell membranes is mediated by excitatory amino acid transporters (EAATs), a family of proteins essential for maintaining low extracellular glutamate concentrations. mdpi.comnih.gov Due to the difficulty in crystallizing mammalian EAATs, much of the computational work has leveraged the crystal structures of a prokaryotic homolog, GltPh, from Pyrococcus horikoshii. mdpi.comnih.gov GltPh shares significant sequence identity with mammalian EAATs, particularly in the substrate-binding pocket, making it a valuable model system. mdpi.com
MD simulations have provided detailed insights into the "elevator-like" transport mechanism of these transporters. nih.gov This process involves the binding of the substrate (glutamate or aspartate) and co-transported ions (typically three Na⁺ ions) to the outward-facing state of the transporter, followed by a large conformational change of a transport domain that moves the bound ligands across the membrane to an inward-facing state. mdpi.comnih.govplos.org Simulations have helped identify key residues involved in ion and substrate binding and the sequence of binding events. For instance, studies on GltPh and homology models of EAAT3 suggest that two Na⁺ ions bind before the substrate, while a third binds after, triggering the closure of a hairpin loop (HP2) that serves as an extracellular gate. nih.gov
The table below summarizes key parameters and findings from representative MD simulations of glutamate transporters.
| System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| GltPh (prokaryotic homolog) | Aspartate/glutamate transport mechanism | Elucidated the elevator-like movement of the transport domain; identified binding sites for substrate and two Na⁺ ions. | mdpi.com |
| EAAT3 (human homolog model) | Proton transport mechanism | Identified E374 as the likely proton carrier, coupling proton transport to the glutamate translocation cycle. | nih.gov |
| EAAT1 (human homolog) | Spontaneous glutamate binding | Demonstrated that accelerated MD methods can capture the binding pathway of glutamate to the outward-open conformation. | nih.gov |
| GltPh in POPC bilayer | Ion and water dynamics | Simulations with a total of ~100,000 atoms revealed the movement of water and ions during the transport cycle. | plos.org |
Hydration of L-Glutamic Acid: Understanding the interaction of L-glutamic acid with water is fundamental to comprehending its solubility, stability, and recognition by proteins. MD simulations, often combined with experimental data from neutron diffraction, have been used to characterize the hydration shell of L-glutamic acid in aqueous solutions. nih.govox.ac.uk
These studies show that the presence of L-glutamic acid significantly perturbs the local water structure. ox.ac.uk The carboxylate oxygen atoms are strongly hydrated, each forming an average of three hydrogen bonds with surrounding water molecules. ox.ac.uk The amine hydrogens also participate in hydrogen bonding with the solvent. ox.ac.uk Classical MD simulations using various water potentials have confirmed these bonding motifs and provided a detailed description of the glutamate-water and glutamate-glutamate interactions in concentrated solutions. nih.gov
Quantum Chemical Studies and Theoretical Modeling
Quantum chemical methods provide a higher level of theory to investigate the electronic structure, reactivity, and energetic properties of L-glutamic acid. These approaches are essential for understanding enzymatic reactions, molecular conformations, and spectroscopic properties.
Polymorph Stability: L-glutamic acid is known to crystallize in two polymorphic forms, α and β. acs.org Determining their relative thermodynamic stability has been a challenge. Solid-state density functional theory (DFT) simulations, combined with low-temperature single-crystal X-ray diffraction data, have provided a detailed energetic description. acs.orgresearchgate.net These calculations revealed the temperature-dependent Gibbs free-energy curves, showing that the α-form is more stable at low temperatures (below 222 K), while the β-form is the stable polymorph at ambient temperatures. acs.orgresearchgate.net The primary structural difference between the two forms lies in the orientation of the carboxylate group relative to the carbon backbone. acs.org
Enzymatic Mechanisms and Reactivity: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying enzymatic reactions. In these models, the reacting species (e.g., L-glutamic acid and the enzyme active site) are treated with a high-level quantum mechanical method, while the rest of the protein and solvent are modeled using classical mechanics. A QM/MM study of human glutamine synthetase elucidated the two-phase reaction cycle where L-glutamic acid and ammonia (B1221849) are combined to form glutamine. acs.org The study detailed the initial phosphorylation of glutamate to form a γ-glutamyl phosphate (B84403) intermediate, followed by a nucleophilic attack by ammonia, and calculated the free energy profile for the entire catalytic process. acs.org
Other theoretical studies have investigated the quantum energy levels of glutamate, suggesting that changes in these levels may be related to its function as a neurotransmitter. nih.govbiorxiv.org
The table below presents a comparison of properties for the two polymorphs of L-glutamic acid, derived from experimental and computational studies.
| Property | α-Polymorph | β-Polymorph | Reference |
|---|---|---|---|
| Crystal System | Orthorhombic (P2₁2₁2₁) | Orthorhombic (P2₁2₁2₁) | acs.org |
| Thermodynamic Stability | Metastable at ambient temp.; stable < 222 K | Stable at ambient temp. | acs.orgresearchgate.net |
| Calculated Density | 1.548 g/cm³ | 1.603 g/cm³ | acs.org |
| Key Conformational Feature (Dihedral Angle) | Carboxylate group skewed from carbon backbone (~59.26°) | Carboxylate group nearly linear with carbon backbone (~8.70°) | acs.org |
Structural Bioinformatics and Protein Design (e.g., AlphaFold2 for Transporter Variants)
Structural bioinformatics combines biology, computer science, and chemistry to analyze and predict the three-dimensional structures of biological macromolecules. The advent of highly accurate deep learning-based tools like AlphaFold2 has revolutionized this field, particularly for proteins like glutamate transporters that are difficult to study experimentally. nih.govresearchgate.net
Integral membrane proteins, including glutamate transporters, are notoriously difficult to crystallize and study due to their hydrophobic transmembrane domains. nih.govresearchgate.net A novel protein design strategy, known as the QTY code, aims to overcome this by creating water-soluble variants of these proteins. This code involves systematically replacing hydrophobic transmembrane amino acids like Leucine (B10760876) (L), Isoleucine (I), and Phenylalanine (F) with hydrophilic ones like Glutamine (Q), Threonine (T), and Tyrosine (Y), respectively. nih.govresearchgate.net
MD simulations of these QTY variants in aqueous solution (without a lipid membrane) showed that they retain conformational dynamics similar to their native counterparts embedded in a lipid bilayer. mit.edu This breakthrough suggests that water-soluble QTY variants can serve as reliable surrogates for studying the structural dynamics and ligand interactions of membrane proteins, opening new avenues for research and drug discovery. mit.eduresearchgate.net
| Transporter | Experimental Structure ID (Native) | Superposition RMSD (Native vs. QTY Variant) | Reference |
|---|---|---|---|
| EAA1 | 5LLM | 1.729 Å | plos.org |
| EAA3 | 6X2Z | 2.456 Å | plos.org |
| YLAT2 | N/A (AlphaFold2 model) | 0.528 Å | nih.gov |
| EAA2 | N/A (AlphaFold2 model) | 0.948 Å | nih.gov |
| EAA4 | N/A (AlphaFold2 model) | 0.796 Å | nih.gov |
Bioinformatics Approaches to L-Glutamic Acid Metabolism
L-glutamic acid is a central hub in metabolism, acting as both a product and a substrate in numerous reactions. nih.gov It is a key link between amino acid and carbohydrate metabolism through its connection to the Krebs cycle via α-ketoglutarate. mdpi.com Furthermore, it serves as a precursor for the synthesis of other amino acids like proline and arginine, as well as the major antioxidant glutathione (B108866). nih.govmdpi.com
Pathway maps, constructed using curated information from published literature, are a core tool in bioinformatics. A detailed pathway map of glutamate metabolism has been created, representing metabolic intermediates, enzymes, regulatory molecules (activators and inhibitors), and protein-protein interactions. nih.gov Such maps provide a comprehensive overview of the tight regulation of glutamate levels. For example, the conversion of L-glutamate to α-ketoglutarate is catalyzed by several enzymes, including glutamate dehydrogenases (GLUD1, GLUD2) and transaminases (GPT, GOT), each subject to regulation by different activators and inhibitors. nih.gov
Kinetic modeling is another powerful bioinformatics approach used to simulate metabolic processes. Models have been developed to describe the fermentative production of L-glutamic acid by the bacterium Corynebacterium glutamicum. idc-online.com These models use logistic equations for cell growth and kinetic equations for product formation and substrate consumption, allowing for the optimization of industrial fermentation processes. idc-online.com
More broadly, bioinformatics tools like next-generation sequencing and pathway analysis are used to study altered glutamate metabolism in various conditions, including cancer, where cancer cells often exhibit increased dependence on glutamine and glutamate for growth and survival. mdpi.comnumberanalytics.com
The following table lists some of the key enzymes and metabolites in the L-glutamic acid metabolic network.
| Molecule Type | Name | Role in Glutamate Metabolism | Reference |
|---|---|---|---|
| Precursor | α-Ketoglutarate | Can be converted to L-glutamate via transamination or reductive amination. | mdpi.com |
| Precursor | L-Glutamine | Converted to L-glutamate by the enzyme glutaminase (B10826351). | numberanalytics.com |
| Enzyme | Glutamate Dehydrogenase (GLUD) | Catalyzes the reversible conversion of L-glutamate to α-ketoglutarate. | nih.gov |
| Enzyme | Glutamine Synthetase (GS) | Catalyzes the synthesis of L-glutamine from L-glutamate and ammonia. | acs.orgmdpi.com |
| Enzyme | N-acetylglutamate synthase (NAGS) | Catalyzes the conversion of L-glutamate to N-acetyl-L-glutamate. | nih.gov |
| Product | γ-Aminobutyrate (GABA) | Inhibitory neurotransmitter synthesized from L-glutamate. | nih.gov |
| Product | Glutathione | Major antioxidant synthesized using L-glutamate as a precursor. | mdpi.com |
Advanced Analytical Methodologies for L Glutamic Acid Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of L-glutamic acid, providing the necessary separation from interfering substances. The choice of technique often depends on the sample matrix, required sensitivity, and desired throughput.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids like L-glutamic acid. Due to the polar and zwitterionic nature of L-glutamic acid, various HPLC modes are employed. sielc.com
Reversed-Phase HPLC (RP-HPLC) : While challenging due to the high polarity of L-glutamic acid, RP-HPLC can be used, often with ion-pairing reagents or after a derivatization step to increase hydrophobicity. A method for food additives uses a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.6), methanol, and acetonitrile (B52724), with UV detection. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for separating polar compounds. One method uses a tri-modal HILIC column to separate L-glutamic acid and related metabolites, coupled with mass spectrometry (MS) for sensitive detection. helixchrom.com This approach uses a gradient of an organic solvent like acetonitrile with an aqueous mobile phase containing additives such as ammonium (B1175870) formate (B1220265) to enhance ionization. helixchrom.com
Mixed-Mode Chromatography (MMC) : This approach combines reversed-phase and ion-exchange mechanisms on a single column. Underivatized L-glutamic acid can be retained and separated on columns like Primesep 100 using a simple mobile phase of acetonitrile, water, and an acid like trifluoroacetic acid (TFA) or phosphoric acid (H₃PO₄). sielc.com
Table 1: Examples of HPLC Methods for L-Glutamic Acid Analysis
| HPLC Mode | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 | Phosphate buffer (pH 3.6), Methanol, Acetonitrile (40:20:40) | UV | Food Additives | researchgate.net |
| HILIC | Amaze TH Tri-Modal | Water/Acetonitrile gradient with ammonium formate | MS | Metabolomics | helixchrom.com |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and greater sensitivity compared to traditional HPLC.
A rapid UHPLC method for quantifying L-glutamic acid involves pre-column derivatization with 2,4-dinitro-1-fluorobenzene (DNFB). nih.govnih.gov The resulting DNP-glutamate is separated on a phenyl-hexyl column and detected by UV absorption at 363 nm. nih.govnih.gov This method is notable for its speed, with analysis times of less than three minutes, making it suitable for high-throughput applications. nih.govnih.govresearchgate.net Excellent reproducibility has been reported, with intra- and inter-day standard deviations of around 4%. nih.govresearchgate.net Another advanced approach uses UHPLC coupled with triple quadrupole mass spectrometry (LC/MS/MS) to quantify underivatized amino acids in complex biological matrices, employing an ion-pairing reagent like heptafluorobutyric acid (HFBA) to achieve separation. gimitec.com
Table 2: UHPLC Method for L-Glutamic Acid Quantification
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | 2,4-dinitro-1-fluorobenzene (DNFB) | nih.govnih.gov |
| Column | Phenyl-hexyl | nih.govnih.gov |
| Mobile Phase | 50 mM N-methylmorpholine/acetate buffer (pH 7.4) with 12% acetonitrile | nih.govnih.gov |
| Detection | UV absorption at 363 nm | nih.govnih.gov |
| Analysis Time | < 2.8 minutes (at 1 mL/min flow rate) | nih.govnih.govresearchgate.net |
High Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, cost-effective, and flexible alternative to HPLC for the quantification of L-glutamic acid. researchgate.netbohrium.com It provides better resolution, faster development times, and lower solvent consumption compared to conventional TLC. researchgate.netbohrium.com
For the simultaneous estimation of L-glutamic acid and γ-aminobutyric acid (GABA) in brain tissue, a validated HPTLC method has been developed. nih.govnih.gov The separation is achieved on HPTLC plates using a mobile phase typically composed of n-butanol, glacial acetic acid, and water. nih.govnih.gov After separation, the plate is derivatized with a ninhydrin (B49086) solution, and quantification is performed using a densitometer. nih.govnih.gov This technique has proven to be robust, reproducible, and accurate for its application in studying neurological disorders. nih.gov
Table 3: HPTLC Method Validation for L-Glutamic Acid in Brain Homogenate
| Parameter | L-Glutamic Acid | Reference |
|---|---|---|
| Mobile Phase | n-butanol:glacial acetic acid:water (22:3:5 v/v/v) | nih.govnih.gov |
| Derivatizing Agent | Ninhydrin | nih.govnih.gov |
| Detection Wavelength | 550 nm (densitometry) | nih.govnih.gov |
| Rf Value | 21.67 ± 0.58 | nih.govnih.gov |
| Linearity Range | 10-100 ng/spot | nih.gov |
| Limit of Detection (LOD) | 10 ng/spot | nih.govnih.gov |
| Limit of Quantification (LOQ) | 20 ng/spot | nih.govnih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the quantification of L-glutamic acid. Because amino acids are non-volatile, a crucial derivatization step is required to convert them into volatile compounds suitable for GC analysis.
Several derivatization strategies are employed:
Methylation : A rapid online derivatization can be performed in a heated GC injection port using reagents like MethElute™, which methylates labile hydrogens on the L-glutamic acid molecule. nih.gov
Silylation : Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create tertiary-butyldimethylsilyl derivatives of amino acids, which are amenable to GC-MS analysis. nih.govmdpi.com
Esterification and Acylation : A two-step process involving esterification followed by trifluoroacetylation is another established method for preparing L-glutamic acid for GC-MS analysis. oup.com
These methods demonstrate excellent linearity and sensitivity, allowing for the quantification of L-glutamic acid in complex biological samples like brain tissue and plasma. nih.govnih.gov
Table 4: GC-MS/MS Method for L-Glutamic Acid in Mouse Brain Tissue
| Parameter | Value | Reference |
|---|---|---|
| Derivatization | Online methylation with MethElute™ | nih.gov |
| Linearity Range | 0.5–100 μg/mL | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.998 | nih.gov |
| Limit of Detection (LOD) | 100 ng/mL | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.5 μg/mL | nih.gov |
Ion Exchange Chromatography (IEC)
Ion Exchange Chromatography (IEC) is a classic and highly reliable method for amino acid analysis, including L-glutamic acid. 193.16.218 It separates amino acids based on their net charge, which is dependent on the pH of the mobile phase. libretexts.org L-glutamic acid, being an acidic amino acid, is retained on an anion exchange resin at neutral or alkaline pH or a cation exchange resin at acidic pH. libretexts.orgscielo.br
The standard approach for feed and food analysis involves separating amino acids on a cation exchange column using buffer systems with specific pH values and ionic strengths (e.g., sodium or lithium citrate (B86180) buffers). 193.16.218europa.eu After separation, post-column derivatization with ninhydrin is performed. europa.eu The resulting colored compound is then detected by a spectrophotometer at 570 nm. europa.eu This method is robust and has been ring-trial validated for official control purposes in the analysis of animal feed. europa.eu The separation of L-glutamic acid can be sensitive to minor changes in temperature and the mobile phase composition. 193.16.218
Table 5: Standard IEC Method for L-Glutamic Acid in Feed
| Parameter | Description | Reference |
|---|---|---|
| Principle | Separation on an ion exchange column | europa.eu |
| Derivatization | Post-column with Ninhydrin | europa.eu |
| Detection | Spectrophotometric (VIS) | europa.eu |
| Wavelength | 570 nm | europa.eu |
| Application | Official control of feedingstuffs | europa.eu |
Spectroscopic and Spectrometric Approaches
While chromatography provides separation, spectroscopic and spectrometric techniques are essential for the final detection and quantification of L-glutamic acid.
Spectrophotometry , specifically UV-Visible (UV-Vis) spectrophotometry, is frequently used as a detection method following chromatographic separation. As L-glutamic acid itself lacks a strong chromophore, a derivatization step is necessary. This is seen in HPLC and UHPLC methods that use agents like DNFB (detection at 363 nm) or in IEC methods that use post-column reaction with ninhydrin (detection at 570 nm). nih.goveuropa.eu
Enzymatic-spectrophotometric assays offer high specificity. A continuous spectrophotometric method involves an enzymatic cycle using L-glutamate oxidase and glutamic-pyruvic transaminase. nih.gov In this cycle, the conversion of L-glutamate leads to the production of hydrogen peroxide, which is then used in a peroxidase-coupled reaction to produce a colored product that can be measured, allowing for the quantification of low levels of L-glutamate. nih.govr-biopharm.com
Mass Spectrometry (MS) is a powerful spectrometric detection technique that offers high sensitivity and selectivity, providing structural information based on the mass-to-charge ratio of ionized molecules. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS) to analyze complex mixtures. helixchrom.comnih.gov In GC-MS methods, electron ionization is common, while in LC-MS, techniques like electrospray ionization (ESI) are used, often with tandem mass spectrometry (MS/MS) for enhanced specificity and quantitative accuracy. helixchrom.comgimitec.comnih.gov
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of small, charged molecules like amino acids. It offers advantages such as minimal sample and reagent consumption, high resolution, and rapid analysis times. creative-proteomics.com In CE, analytes are separated based on their differential migration in an electric field within a narrow capillary.
For L-glutamic acid analysis, various detection modes can be coupled with CE, including UV, mass spectrometry (MS), and capacitively coupled contactless conductivity detection (C4D). creative-proteomics.comnih.gov Direct UV detection can be challenging as glutamic acid lacks a strong chromophore, so indirect UV detection is often employed. horiba.com This involves adding a UV-absorbing compound to the background electrolyte; when the non-absorbing analyte passes the detector, a decrease in absorbance is recorded. horiba.com
Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity, allowing for the rapid determination of L-glutamic acid without the need for derivatization. nih.gov This method has been successfully used to quantify glutamic acid in complex samples from biological processes. nih.gov
| Method | Detection | LOQ/LOD | Application | Reference |
| CE | Indirect UV | LOQ: 0.250 µM | Amino Acid Standards | horiba.com |
| CE-MS | MS | N/A (Method validated against HPLC) | Biological Process Solutions | nih.gov |
| CZE-C4D | Conductivity | LOQ: 73.6 mg L−1 (Glu) | Tomato Juice | tandfonline.com |
This table summarizes the performance of different capillary electrophoresis methods for L-glutamic acid analysis. CZE: Capillary Zone Electrophoresis; C4D: Capacitively Coupled Contactless Conductivity Detection.
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process frequently used to enhance the detection of amino acids in chromatographic and electrophoretic methods. actascientific.com Since L-glutamic acid lacks a strong native chromophore or fluorophore, derivatization is employed to attach a label that can be readily detected by UV-Vis or fluorescence detectors, significantly improving sensitivity and selectivity. akjournals.comshimadzu.com This strategy is divided into pre-column and post-column derivatization.
In pre-column derivatization, the amino acids react with a labeling reagent before injection into the separation system (e.g., HPLC). actascientific.com This is the most common approach. actascientific.com In post-column derivatization, the separation of native amino acids occurs first, followed by the reaction with a reagent before the eluent reaches the detector. shimadzu.com Post-column methods are known for excellent reproducibility and are well-suited for routine analysis. shimadzu.com
A wide array of derivatization reagents is available.
| Reagent | Derivatization Type | Detection Method | Key Features | Reference |
| o-Phthalaldehyde (OPA) | Pre- or Post-column | Fluorescence | Reacts rapidly with primary amines at room temperature. creative-proteomics.com Requires a thiol. nih.gov | shimadzu.comcreative-proteomics.comnih.gov |
| Phenylisothiocyanate (PITC) | Pre-column | UV (254 nm) | Reacts with amines to form stable derivatives. thermofisher.com | shimadzu.comthermofisher.com |
| Dansyl Chloride | Pre-column | Fluorescence, UV | Offers strong fluorescence but reaction kinetics can be slow. creative-proteomics.com | shimadzu.comcreative-proteomics.com |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Pre-column | Fluorescence, UV | Derivatives are stable with minimal interference from by-products. creative-proteomics.com | nih.govcreative-proteomics.com |
| 2,4-Dinitro-1-fluorobenzene (DNFB) | Pre-column | UV (363 nm) | The original Sanger reagent, provides stable derivatives. nih.gov | nih.gov |
This table provides an overview of common derivatization reagents used for the analysis of L-glutamic acid and other amino acids.
Application in Biological Matrices and Microdialysis Samples
The advanced analytical methods described are frequently applied to measure L-glutamic acid in highly complex biological matrices. The quantification of extracellular glutamate (B1630785) in the brain via microdialysis is a critical application in neuroscience research, particularly in studies of traumatic brain injury and neurodegenerative diseases. nih.govnih.gov Microdialysis samples are often volume-limited (5-10 µL), necessitating highly sensitive analytical techniques. nih.gov
HPLC coupled with fluorescence or electrochemical detection after OPA derivatization is a well-established method for analyzing glutamate in brain microdialysates, with detection limits in the femtomole range. nih.govnih.gov More recently, LC-MS/MS methods have been developed for the simultaneous quantification of L-glutamic acid, glutamine, and other neurotransmitters like GABA in microdialysis samples, offering high throughput and specificity without derivatization. nih.gov
These methods are also applied to other biological fluids such as plasma, serum, and urine. anaquant.comcambridge.orgrsc.org For instance, LC-MS/MS is used for amino acid profiling in serum as a potential diagnostic tool for various disorders. anaquant.com Enzymatic-fluorometric assays have proven reliable for determining glutamic acid in protein-free plasma and milk. cambridge.org The choice of method depends on the specific requirements of the study, including the sample matrix, required sensitivity, and desired throughput.
Isotopic Labeling Techniques (e.g., L-Glutamic-5-14C acid)
Isotopic labeling is a powerful analytical methodology for tracing the metabolic fate of L-glutamic acid and quantifying its concentration in complex biological samples. This technique involves the use of L-glutamic acid molecules in which one or more atoms have been replaced by their corresponding isotopes. These isotopes can be either radioactive, such as Carbon-14 (¹⁴C), or stable, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). The labeled molecules are chemically identical to their unlabeled counterparts, allowing them to participate in metabolic pathways without altering the biological processes.
The primary advantage of isotopic labeling lies in its ability to distinguish the labeled compound from the endogenous pool of the same molecule. This allows for precise tracking of uptake, transport, and conversion of L-glutamic acid into various metabolites. The detection and quantification of the labeled species are typically achieved using techniques like liquid scintillation counting for radioactive isotopes or mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for stable isotopes.
A prominent example of a radioactive isotopic tracer is L-Glutamic-5-¹⁴C acid . In this molecule, the carbon atom at the fifth position of the L-glutamic acid backbone is replaced with the radioactive isotope ¹⁴C. This specific labeling allows researchers to follow the carbon skeleton of glutamic acid through various metabolic pathways. For instance, the release of ¹⁴CO₂ can indicate the entry of the glutamate carbon backbone into the tricarboxylic acid (TCA) cycle.
Detailed Research Findings
Research studies employing isotopic labeling have provided significant insights into the metabolism and function of L-glutamic acid in various biological systems. For example, studies using ¹⁴C-labeled glutamate have been instrumental in elucidating the metabolic compartmentation between neurons and astrocytes in the brain.
In a study investigating the metabolic fate of L-[U-¹⁴C]-glutamate in primary cultures of mouse astrocytes, researchers were able to quantify the metabolic fluxes of glutamate into different pathways. The results showed that a significant portion of the uptaken glutamate is converted to glutamine, while another fraction is metabolized to aspartate or enters the TCA cycle for energy production. nih.gov Specifically, the metabolic flux for glutamine synthesis was determined to be 2.4 nmol/min/mg protein, for aspartate production it was 1.1 nmol/min/mg protein, and for the formation and subsequent decarboxylation of α-ketoglutarate, it was 4.1 nmol/min/mg protein. nih.gov
Another study utilized microdialysis to determine the oxidative metabolism of [¹⁴C]glutamate and [¹⁴C]glutamine in the rat hippocampus. nih.gov This research provided quantitative data on the specific activities of these amino acids, highlighting the differences in their metabolic handling in the brain. nih.gov The initial infused specific activity for [U-¹⁴C]glutamate was 408 ± 8 dpm/pmol, which, after dilution in the interstitial space, resulted in an extrapolated interstitial specific activity of 59 ± 18 dpm/pmol. nih.gov These findings underscore the dynamic nature of glutamate metabolism in the central nervous system.
Furthermore, investigations into the release of neurotransmitters have employed ¹⁴C-labeled precursors to track the synthesis and subsequent release of other amino acid neurotransmitters. For example, the conversion of L-[¹⁴C]-glutamine to GABA has been measured in cerebral cortical neurons, demonstrating the precursor role of glutamine in GABA synthesis. nih.gov In these neuronal cultures, part of the glutamine was converted to GABA at a rate of 0.3 nmol/min per mg of protein. nih.gov
The following interactive data table summarizes key findings from research utilizing L-Glutamic acid labeled with ¹⁴C.
| Labeled Compound | Biological System/Model | Key Finding | Quantitative Data | Reference |
| L-[U-¹⁴C]glutamate | Primary cultures of mouse astrocytes | Quantification of metabolic fluxes | Glutamine synthesis: 2.4 nmol/min/mg protein; Aspartate production: 1.1 nmol/min/mg protein; α-ketoglutarate formation: 4.1 nmol/min/mg protein | nih.gov |
| [U-¹⁴C]glutamate | Rat hippocampus (in vivo microdialysis) | Determination of specific activity | Initial infused specific activity: 408 ± 8 dpm/pmol; Extrapolated interstitial specific activity: 59 ± 18 dpm/pmol | nih.gov |
| L-[¹⁴C]glutamine | Primary cultures of mouse cerebral cortical neurons | Quantification of GABA synthesis from glutamine | Rate of conversion to GABA: 0.3 nmol/min/mg protein | nih.gov |
| ¹⁴C-glutamate | Carcinoid cells (BON) and Neuroblastoma (LAN) | Differential inhibition of uptake | Uptake in BON cells inhibited by cystine but not aspartate, contrary to LAN cells. | nih.gov |
| ¹⁴C-labeled glutamate | Isolated rat retina | Effect on GABA release | L-glutamic acid initially enhanced [¹⁴C]GABA release, which was Ca²⁺-dependent and tetrodotoxin-sensitive. | nih.gov |
Molecular and Cellular Roles of L Glutamic Acid Beyond Primary Metabolism
Role in Neurotransmission Mechanisms
As the principal excitatory neurotransmitter, L-Glutamic acid is fundamental to the majority of excitatory synaptic transmissions in the mammalian CNS. nih.govnih.gov Its release from a presynaptic neuron and subsequent binding to receptors on a postsynaptic neuron initiates a cascade of events that results in neuronal excitation. This process is tightly regulated by mechanisms for its storage, release, receptor activation, and clearance from the synapse to ensure precise signaling and prevent excitotoxicity. nih.gov
Synaptic Vesicle Storage and Release Mechanisms
The storage of L-Glutamic acid within presynaptic terminals is a critical step in neurotransmission. It is actively packaged into synaptic vesicles by specialized transporters known as vesicular glutamate (B1630785) transporters (VGLUTs). frontiersin.orgreactome.org There are three main isoforms (VGLUT1, VGLUT2, and VGLUT3) responsible for this accumulation. frontiersin.org This transport process is driven by a proton electrochemical gradient (ΔμH+) generated by a vacuolar-type H+-ATPase (V-ATPase) on the vesicle membrane. frontiersin.orgnih.gov The V-ATPase pumps protons into the vesicle, creating both an electrical gradient (ΔΨ) and a chemical gradient (ΔpH). The transport of the negatively charged glutamate into the vesicle is primarily driven by the electrical component (ΔΨ) of this gradient. frontiersin.orgfz-juelich.de
Upon the arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of Ca2+. This rise in intracellular calcium triggers the fusion of glutamate-filled synaptic vesicles with the presynaptic membrane, a process known as exocytosis. frontiersin.org The vesicle contents, including L-Glutamic acid, are then released into the synaptic cleft. nih.gov The release can occur through a full fusion of the vesicle with the presynaptic membrane or via a transient fusion pore in a process termed 'kiss-and-run', which allows for incomplete exocytosis and rapid vesicle recycling. nih.gov The proton gradient between the acidic vesicle interior (pH ~5.5) and the synaptic cleft also contributes to facilitating the efficient efflux of glutamate during release. nih.gov
Activation of Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate)
Once in the synaptic cleft, L-Glutamic acid binds to and activates several types of postsynaptic receptors. wikipedia.org The ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. nih.govpnas.org They are classified into three main subtypes based on their selective activation by specific agonists: AMPA, Kainate, and NMDA receptors. nih.gov
Activation of AMPA and kainate receptors by L-Glutamic acid leads to the rapid opening of a nonselective cation channel, allowing the influx of Na+ and efflux of K+. nih.gov This influx of positive charge causes a depolarization of the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP). nih.gov
NMDA receptors are unique in that their activation requires both the binding of L-Glutamic acid and a co-agonist (either glycine (B1666218) or D-serine). tmc.edu Furthermore, at resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+). nih.gov This block is only relieved when the postsynaptic membrane is sufficiently depolarized, typically by the activation of nearby AMPA receptors. nih.govtmc.edu A key feature of NMDA receptors is their high permeability to Ca2+ in addition to Na+ and K+. nih.govtmc.edu The resulting Ca2+ influx acts as a critical second messenger, initiating intracellular signaling cascades involved in synaptic plasticity. tmc.edu
Table 1: Characteristics of Ionotropic Glutamate Receptors
| Receptor Type | Agonist(s) | Ion Permeability | Key Feature |
|---|---|---|---|
| AMPA | L-Glutamic acid, AMPA | Na+, K+ | Mediates fast, initial depolarization. |
| Kainate | L-Glutamic acid, Kainic acid | Na+, K+ | Requires extracellular Na+ and Cl- for activation. |
| NMDA | L-Glutamic acid, Glycine/D-Serine | Na+, K+, Ca2+ | Voltage-dependent Mg2+ block; high Ca2+ permeability. nih.gov |
Activation of Metabotropic Glutamate Receptors
In addition to ionotropic receptors, L-Glutamic acid also activates metabotropic glutamate receptors (mGluRs). wikipedia.org These are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through slower, indirect signaling pathways. nih.govwikipedia.org There are eight subtypes of mGluRs, which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. wikipedia.orgnih.gov
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/11 proteins. nih.govnih.gov Their activation stimulates phospholipase C (PLC), leading to the production of inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade can mobilize intracellular calcium stores and activate protein kinase C (PKC), often resulting in neuronal excitation. nih.gov
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs: These receptors are generally found on presynaptic terminals and couple to Gi/Go proteins. nih.gov Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov This signaling typically results in the inhibition of neurotransmitter release, acting as an autoreceptor feedback mechanism to reduce synaptic transmission. wikipedia.org
Table 2: Classification of Metabotropic Glutamate Receptors
| Group | Receptor Subtypes | Primary Location | G-Protein Coupling | Intracellular Effect |
|---|---|---|---|---|
| Group I | mGluR1, mGluR5 | Postsynaptic | Gq/11 | Activate Phospholipase C (PLC). nih.gov |
| Group II | mGluR2, mGluR3 | Presynaptic | Gi/Go | Inhibit Adenylyl Cyclase. nih.gov |
| Group III | mGluR4, mGluR6, mGluR7, mGluR8 | Presynaptic | Gi/Go | Inhibit Adenylyl Cyclase. nih.gov |
Molecular Mechanisms of Synaptic Plasticity (e.g., Long-Term Potentiation)
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a primary molecular basis for learning and memory. cas.cnfrontiersin.org Long-Term Potentiation (LTP) is a persistent strengthening of synapses resulting from high-frequency stimulation, and L-Glutamic acid signaling is central to this process. cas.cnnih.gov
The induction of the most common form of LTP at the Schaffer collateral-CA1 synapse in the hippocampus is critically dependent on the activation of NMDA receptors. frontiersin.orgnih.gov During high-frequency synaptic activity, strong postsynaptic depolarization from AMPA receptor activation expels the Mg2+ block from NMDA receptors. royalsocietypublishing.org This allows L-Glutamic acid to activate the NMDA receptor, leading to a significant influx of Ca2+ into the postsynaptic neuron. royalsocietypublishing.orgnih.gov
This rise in intracellular Ca2+ acts as a crucial second messenger, activating several downstream signaling cascades. nih.gov A key enzyme activated is Calcium/calmodulin-dependent protein kinase II (CaMKII). nih.gov Activated CaMKII phosphorylates various substrates, including AMPA receptors, which increases their conductance. Moreover, this signaling cascade promotes the trafficking and insertion of additional AMPA receptors from intracellular pools into the postsynaptic membrane. cas.cnnih.gov This increase in the number and efficacy of AMPA receptors enhances the postsynaptic cell's sensitivity to subsequently released L-Glutamic acid, resulting in a long-lasting enhancement of synaptic strength. cas.cn The later phases of LTP (L-LTP) involve gene expression and new protein synthesis, mediated by pathways such as the cAMP-PKA signaling cascade. nih.gov
Glia-Neuron L-Glutamic Acid/Glutamine Cycling
To maintain precise signaling and prevent the neurotoxic effects of excessive glutamate in the synaptic cleft, its extracellular concentration is tightly controlled. nih.gov This is primarily achieved through the glutamate-glutamine cycle, a metabolic partnership between neurons and surrounding glial cells, particularly astrocytes. nih.govnih.gov
Following its release, L-Glutamic acid is rapidly cleared from the synaptic cleft predominantly by high-affinity excitatory amino acid transporters (EAATs) located on the plasma membrane of adjacent astrocytes. nih.gov Inside the astrocyte, the enzyme glutamine synthetase, which is exclusively expressed in these cells, converts L-Glutamic acid into glutamine in an ATP-dependent reaction. nih.govnih.gov
Glutamine is an electrically neutral amino acid that can be safely transported out of the astrocyte and taken up by presynaptic neurons via specific transporters. nih.govyoutube.com Once inside the neuron, the enzyme glutaminase (B10826351) converts glutamine back into L-Glutamic acid. nih.govyoutube.com This newly synthesized glutamate is then repackaged into synaptic vesicles, ready for the next round of neurotransmission. nih.gov This cycle is crucial not only for terminating the synaptic signal and preventing excitotoxicity but also for efficiently recycling and replenishing the neurotransmitter pool. nih.govyoutube.com
Role in Growth Cones and Synaptogenesis
Beyond its role in mature synapses, L-Glutamic acid is also a key regulator of neuronal development, including neurite outgrowth and the formation of new synapses (synaptogenesis). nih.gov The growth cone, a motile structure at the tip of a developing axon or dendrite, explores the extracellular environment for guidance cues. mdpi.com
L-Glutamic acid can influence growth cone motility and axon guidance. nih.govnih.gov Studies have shown that activation of glutamate receptors on the growth cone can trigger calcium signals that modulate cytoskeletal dynamics, thereby affecting the rate and direction of growth. nih.gov For instance, activation of different glutamate receptor subtypes can lead to either growth acceleration and branching or growth cone collapse, depending on the specific receptor and downstream signaling pathway engaged. nih.gov
Furthermore, glutamatergic transmission plays a role in stabilizing newly formed synaptic contacts. nih.gov The activation of NMDA and AMPA receptors on motile dendritic filopodia can inhibit their motility, suggesting a mechanism for converting transient contacts into stable synapses. nih.gov This indicates that L-Glutamic acid signaling is not only essential for information transfer in the mature brain but also actively shapes the formation of neural circuits during development. nih.gov
Uncoupled Ion Conductances and Membrane Polarity
L-glutamic acid exerts significant control over membrane polarity, primarily through its interaction with ionotropic receptors on the cell surface. The binding of glutamate to these receptors triggers the opening of ion channels, leading to a rapid influx of cations that depolarizes the cell membrane.
Depolarization-induced release of L-glutamic acid from synaptic vesicles is a key feature of neuronal communication. nih.gov This release is triggered by an influx of ions like Ca²⁺ and K⁺. nih.gov In the postsynaptic membrane, the over-activation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leads to excessive membrane depolarization. nih.govresearchgate.net This event results in a significant influx of sodium (Na⁺) and chloride (Cl⁻) ions, which creates an osmotic imbalance, causing water to enter the cell. nih.govresearchgate.net This process of ion influx and the resulting change in membrane potential are central to both normal synaptic transmission and the pathological state of excitotoxicity. nih.govnih.gov Furthermore, sodium-dependent transporters involved in the uptake of glutamate and its precursor, glutamine, also contribute to membrane depolarization by co-transporting Na⁺ ions into the cell. bioscientifica.com
| Ion/Molecule | Role in Glutamate-Mediated Membrane Polarity Changes | Source |
| Ca²⁺ (Calcium) | Influx triggers depolarization-induced glutamate release; excessive influx via NMDA receptors is a key event in excitotoxicity. | nih.govnih.govresearchgate.net |
| K⁺ (Potassium) | Efflux contributes to membrane depolarization, triggering glutamate release. | nih.gov |
| Na⁺ (Sodium) | Excessive influx through glutamate receptors causes acute membrane depolarization and osmotic imbalance. Co-transport with glutamate/glutamine also depolarizes the membrane. | nih.govresearchgate.netbioscientifica.com |
| Cl⁻ (Chloride) | Influx contributes to the osmotic imbalance following excessive glutamate receptor activation. | nih.govresearchgate.net |
Molecular Mechanisms of Excitotoxicity
Excitotoxicity is a pathological process where excessive stimulation by excitatory amino acids like glutamate leads to neuronal damage and death. nih.govucp.ptnumberanalytics.com This phenomenon is a final common pathway for neuronal loss in a range of acute and chronic neurological disorders, including stroke, trauma, and neurodegenerative diseases like Alzheimer's and Huntington's disease. ucp.ptacnp.org
The molecular cascade of excitotoxicity is initiated by the prolonged over-activation of glutamate receptors, primarily the ionotropic NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. nih.govnih.gov
Key Molecular Events in Excitotoxicity:
Receptor Overactivation: An excessive concentration of glutamate in the synaptic cleft leads to the persistent stimulation of its receptors. researchgate.netnih.gov
Calcium Overload: While all ionotropic glutamate receptors can contribute, the over-activation of NMDA receptors, which are highly permeable to calcium (Ca²⁺), is a critical step. numberanalytics.comnih.gov This leads to a massive and uncontrolled influx of Ca²⁺ into the neuron. researchgate.netnumberanalytics.com
Activation of Degradative Enzymes: The resulting calcium overload activates a host of downstream enzymes that are detrimental to the cell. nih.gov These include proteases, which break down essential structural proteins; lipases, which degrade cell membranes; and nucleases, which damage DNA. nih.gov
Mitochondrial Dysfunction: Mitochondria attempt to sequester the excess cytosolic Ca²⁺, which impairs their function. nih.govresearchgate.net This leads to a loss of mitochondrial membrane potential, failure of ATP synthesis, and the opening of the mitochondrial permeability transition pore, which releases pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govresearchgate.net
Oxidative Stress: The excitotoxic cascade triggers the production of reactive oxygen species (ROS) and nitric oxide (NO), leading to severe oxidative stress. researchgate.net This damages cellular components, including lipids, proteins, and nucleic acids, further contributing to cell death. researchgate.net
| Receptor Type | Role in Excitotoxicity | Primary Ion Permeability | Source |
| NMDA | Major role due to high calcium permeability and slow kinetics. | Ca²⁺, Na⁺ | nih.govnumberanalytics.comnih.gov |
| AMPA | Contributes to initial depolarization and, in some cases, Ca²⁺ influx. | Na⁺, Ca²⁺ (depending on subunit composition) | nih.govnih.gov |
| Kainate | Contributes to excitotoxic cell death. | Na⁺, Ca²⁺ | nih.govnih.gov |
Intercellular Signaling and Communication
L-glutamic acid is the principal excitatory neurotransmitter in the central nervous system, mediating the majority of fast synaptic transmission. wikipedia.orgnih.gov Its role in intercellular communication is fundamental to cognitive functions like learning and memory. wikipedia.org Glutamate is stored in presynaptic vesicles and released upon nerve impulse, diffusing across the synaptic cleft to bind with ionotropic and metabotropic receptors on the postsynaptic cell, thereby transmitting the signal. wikipedia.orgnih.gov
The communication is not limited to direct point-to-point synapses. Glutamate can diffuse out of the synaptic cleft ("spill-over") and activate nearby receptors, a process known as volume transmission or extrasynaptic signaling, which modulates the activity of neural circuits. wikipedia.org The glutamate-glutamine cycle, a metabolic partnership between neurons and adjacent glial cells (astrocytes), is vital for terminating the glutamate signal and replenishing the neurotransmitter pool, thereby regulating synaptic glutamate levels. nih.govnih.gov
Role in Cellular Energy Homeostasis and Redox Balance
L-glutamic acid sits (B43327) at a critical intersection of cellular metabolism, playing a key role in both energy production and the maintenance of redox balance. nih.govwikipedia.org It serves as both a carbon and nitrogen donor within the cell. nih.gov
For energy homeostasis, glutamate can be deaminated or transaminated to form α-ketoglutarate. nih.gov This intermediate is a key component of the tricarboxylic acid (TCA) cycle, a central pathway in cellular respiration that generates ATP, the primary energy currency of the cell. nih.gov
In maintaining redox balance, glutamate is an indispensable precursor for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. nih.govnih.govnih.gov GSH is a tripeptide composed of glutamate, cysteine, and glycine. nih.gov The synthesis of GSH is crucial for detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative stress. wikipedia.orgnih.gov The availability of glutamate for GSH synthesis is partly regulated by glutamate transporters, such as the cystine/glutamate antiporter (System xc⁻), which imports cystine (the precursor for cysteine) while exporting glutamate. ucp.ptnih.gov Furthermore, the metabolic pathways involving glutamate contribute to the production of NADPH, a reducing equivalent essential for regenerating the active, reduced form of glutathione. nih.gov
Regulation of Cell Growth, Differentiation, and Survival
L-glutamic acid is a key regulator of cell fate, influencing proliferation, differentiation, and survival across various biological systems. acnp.orgmdpi.comresearchgate.net During the development of the nervous system, glutamate is critical for guiding neuronal migration, promoting neuronal differentiation and axon growth, and supporting neuronal survival. acnp.org Research on mammalian cells in culture has demonstrated that L-glutamic acid, or its amide L-glutamine, is essential for their survival and growth. researchgate.net
The role of glutamate extends to non-neuronal cells, where it can influence differentiation pathways, such as in bone-forming osteoblasts. nih.gov In other biological models, such as fish, dietary supplementation with L-glutamic acid has been shown to enhance growth performance and promote muscle development. mdpi.com
However, the effect of glutamate on cell survival is highly context- and concentration-dependent. While essential at physiological levels, high concentrations can be detrimental. For example, elevated levels of L-glutamic acid were found to impair the development of mouse preimplantation embryos, a phenomenon linked to excitotoxicity. nih.gov In certain cell types, such as rat intestinal epithelial cells, the glutamate derivative glutamine can paradoxically inhibit growth signals that are typically activated by other amino acids. nih.gov
Involvement in Stress Responses
L-glutamic acid is centrally involved in cellular and organismal responses to various forms of stress. In the brain, chronic psychological or physiological stress can disrupt the delicate balance of the glutamatergic system. nih.gov This dysregulation can impair neuroplasticity, which is the brain's ability to adapt, and is implicated in the pathophysiology of mood and anxiety disorders. nih.gov
At the cellular level, particularly under conditions of oxidative stress, the expression of the cystine-glutamate antiporter (xCT) is often upregulated. ucp.pt This is a protective response aimed at increasing the import of cystine for glutathione synthesis to combat oxidative damage. ucp.pt However, the obligatory export of glutamate in this exchange can lead to an accumulation of extracellular glutamate, potentially triggering excitotoxicity. ucp.pt
In plants, L-glutamic acid and its metabolic derivatives play a crucial role in adapting to abiotic stresses such as drought, high salinity, and extreme temperatures. mdpi.comuniroma1.it Plants accumulate these amino acids under stress conditions, which is believed to enhance their tolerance. uniroma1.it The external application of L-glutamic acid can help plants mitigate and recover from stress-induced damage, acting as a biostimulant that supports repair and defense mechanisms. mdpi.comdoraagri.com
Phytohormone-like Activity in Plants
In plants, L-glutamic acid functions as a potent signaling molecule with activities that resemble those of classic phytohormones. frontiersin.org It regulates a wide spectrum of growth and development processes, from seed germination and root system architecture to pollen germination and tube growth. frontiersin.org
The application of L-glutamic acid can significantly improve plant development by enhancing nitrogen metabolism and boosting photosynthesis, partly by increasing chlorophyll (B73375) content. doraagri.comaminofertilizer.comresearchgate.net This leads to improved crop quality and yield. mdpi.com
Furthermore, L-glutamic acid acts as a key communication link between the plant and its surrounding microbiome. nih.gov It can reshape the microbial community in the rhizosphere (the soil region around the roots) and anthosphere (the microbial environment of flowers), promoting the growth of beneficial microbes. nih.gov These microbes, in turn, can help protect the plant against pathogens, demonstrating a sophisticated role for glutamate in orchestrating plant defense responses. nih.gov This ability to modulate both internal physiology and external microbial partners underscores its importance as a hormone-like signaling agent in the plant kingdom.
Research Applications as a Molecular Probe
L-glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate nervous system, serves as a critical tool in research for exploring and understanding complex biological processes. nih.govwikipedia.org Its hydrated form, (2S)-2-aminopentanedioic acid;hydrate, is often used in these applications. As a molecular probe, L-glutamic acid and its derivatives are indispensable for studying glutamate receptors, transporters, and the metabolic pathways it intersects. Researchers have developed and utilized various forms of L-glutamic acid, including radiolabeled isotopes and fluorescent analogs, to trace its activity, distribution, and function within the central nervous system (CNS) and peripheral tissues. nih.govnih.gov
Radiolabeled L-Glutamic Acid
One of the earliest and most significant applications of modified L-glutamic acid in research is through isotopic labeling. By replacing specific atoms with their radioactive isotopes, scientists can track the molecule's journey through the body and its interaction with cellular machinery. This technique has been fundamental in mapping glutamatergic pathways and understanding the dynamics of glutamate transport. acnp.org
Studies using radiolabeled L-glutamic acid, such as L-[1-¹⁴C]Glutamic acid and L-[G-³H]Glutamic acid, have been crucial in determining the distribution and sequestration of glutamate. nih.gov For instance, research in rats demonstrated that intravenously administered radiolabeled L-glutamate is rapidly cleared from the blood and accumulates primarily in the skeletal muscle, liver, and gut. nih.gov These organs act as major depots, sequestering glutamate and its metabolites, which highlights their role in maintaining glutamate homeostasis in the blood. nih.gov This is significant for neuroprotection, as excess glutamate in the brain is excitotoxic. nih.gov
The use of radiolabeled L-glutamic acid analogs, like D-[2,3-³H]Aspartic acid (a non-metabolized analog), allows researchers to differentiate between transport and metabolic processes. nih.gov Comparing the distribution of metabolized and non-metabolized radiolabeled analogs has revealed that the liver plays a central role in glutamate metabolism, while skeletal muscle and the gut are key in sequestering the unmetabolized form. nih.gov Furthermore, the presence of high-affinity, sodium-dependent glutamate transporters was first identified using synaptosomal preparations and radiolabeled glutamate, which was a foundational discovery supporting its role as a neurotransmitter. acnp.org Autoradiographic visualization of retrogradely transported radiolabeled glutamate has also been used to label and identify glutamatergic pathways in the brain. acnp.org
| Radiolabeled Compound | Research Focus | Key Findings | Reference |
|---|---|---|---|
| L-[1-¹⁴C]Glutamic acid (L-[1-¹⁴C]Glu) | Distribution and metabolism in peripheral tissues | Undergoes rapid decarboxylation in the blood. Skeletal muscle, liver, and gut are major depots for glutamate and its metabolites. | nih.gov |
| L-[G-³H]Glutamic acid (L-[G-³H]Glu) | Distribution from blood to peripheral tissues | Radioactivity decay was faster than its non-metabolized analog, indicating rapid metabolism. | nih.gov |
| D-[2,3-³H]Aspartic acid | Distribution of a non-metabolized glutamate analog | Used as a control to differentiate sequestration from metabolism. Showed a different organ sequestration pattern compared to L-glutamate. | nih.gov |
| ¹⁸F-(2S,4R)4-fluoro-L-glutamate (4F-GLU) | Tumor metabolic imaging | Demonstrated utility as a PET imaging agent for tumors, with uptake mediated by the amino acid transport system Xc(-). | nih.gov |
Fluorescent Probes and Analogs
In addition to radiolabeling, fluorescent probes have been developed for the selective detection of L-glutamic acid. These probes are valuable for their high sensitivity, rapid analysis, and potential for use in bioimaging without the need for radioactive materials. rsc.org For example, a 1,1'-binaphthyl-based dialdehyde (B1249045) has been shown to be a highly chemoselective and enantioselective fluorescent probe for L-glutamic acid. rsc.orgbohrium.com This probe exhibits significant fluorescence enhancement in the presence of L-glutamic acid, with minimal response to its enantiomer (D-glutamic acid) or other amino acids, and notably, does not require a metal ion for its function. rsc.org Such specificity is crucial for accurately monitoring L-glutamic acid levels in biological samples. The detection limit for L-glutamic acid using this probe was determined to be as low as 4.76 × 10⁻⁸ M. rsc.org
Furthermore, synthetic analogs of L-glutamic acid are designed to interact with specific biological targets. These analogs can help in characterizing the activity of glutamate receptors and have been instrumental in developing ligands with high affinity for specific protein-protein interaction domains. rsc.org For example, a novel glutamic acid analog was synthesized and incorporated into macrocyclic peptide mimetics directed against the Polo-like kinase 1 (Plk1) polo-box domain (PBD), a target in oncology research. rsc.org This demonstrates the application of L-glutamic acid-based probes beyond neuroscience, extending into areas like cancer biology. rsc.org
| Probe/Analog | Type | Application | Key Characteristics | Reference |
|---|---|---|---|---|
| (S)-1,1'-binaphthyl-based dialdehyde ((S)-2) | Fluorescent Probe | Chemoselective and enantioselective recognition of L-glutamic acid. | High fluorescence enhancement for L-Glu, no metal ion required, LOD of 4.76 × 10⁻⁸ M. | rsc.orgbohrium.com |
| ¹⁸F-(2S,4R)-4-fluoro-L-glutamine (4F-GLN) | Radiolabeled Analog | Tumor metabolic imaging. | Shows high uptake in tumor cells via the ASCT2 transporter and is incorporated into proteins. | nih.gov |
| Synthetic Glutamic Acid Analog | Peptide Mimetic Component | Probe for Polo-like kinase 1 (Plk1) polo-box domain (PBD). | Creates high-affinity ligands for a protein-protein interaction target in cancer research. | rsc.org |
The development of these molecular probes—from radiolabeled tracers that illuminate metabolic fates to fluorescent sensors that detect minute concentrations—continues to expand the toolkit available to researchers. These tools are fundamental to advancing our understanding of the diverse roles of L-glutamic acid in health and disease.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-2-aminopentanedioic acid hydrate in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as protecting the amino and carboxyl groups to avoid side reactions. For example, esterification using reagents like diethyl ester derivatives (e.g., diethyl (2S)-2-aminopentanedioate) under anhydrous conditions can be employed . Subsequent hydrolysis under controlled pH and temperature yields the free acid. Hydrate formation is achieved through crystallization in aqueous media, with strict control of humidity and temperature to stabilize the hydrate structure .
Q. How can researchers determine the enantiomeric purity of (2S)-2-aminopentanedioic acid hydrate?
- Methodological Answer : Enantiomeric purity is assessed via polarimetry, where the specific optical rotation ([α]D) of +31.5° to +32.5° (measured in 2 mol/L HCl) confirms the (2S)-configuration . Chiral high-performance liquid chromatography (HPLC) using columns like Chiralpak® IA or IB with a mobile phase of hexane/isopropanol/trifluoroacetic acid resolves D- and L-enantiomers .
Q. What are the key physicochemical properties influencing its handling in laboratory settings?
- Methodological Answer : Key properties include:
- Solubility : Sparingly soluble in cold water (1–5 g/L at 25°C) but freely soluble in boiling water (>50 g/L) . Insoluble in acetone, ethanol, and chloroform, necessitating polar solvents like DMSO for dissolution .
- Stability : Hygroscopic in hydrate form; storage at 2–8°C in airtight containers prevents deliquescence or dehydration .
- Melting Point : Decomposes at ~199°C, requiring careful temperature control during thermal analyses .
Advanced Research Questions
Q. How do discrepancies in solubility data for (2S)-2-aminopentanedioic acid across literature sources impact experimental design?
- Methodological Answer : Discrepancies arise from variations in hydration states, crystallinity, and measurement conditions. For example, solubility in chloroform reported by some suppliers contradicts pharmacopeial data , likely due to impurities or esterified derivatives. Researchers should replicate solubility tests under standardized conditions (e.g., USP/Ph. Eur. protocols) and characterize the compound’s hydration state via thermogravimetric analysis (TGA) before use .
Q. What analytical strategies differentiate the hydrate form from anhydrous (2S)-2-aminopentanedioic acid?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies water loss between 50–150°C, with hydrate forms showing ~5–10% mass loss corresponding to water content .
- Karl Fischer Titration : Directly measures water content (typically 6–8% for monohydrate) .
- X-Ray Diffraction (XRD) : Distinct crystal lattice patterns differentiate hydrate (e.g., monoclinic) from anhydrous (orthorhombic) forms .
Q. How does stereochemistry influence (2S)-2-aminopentanedioic acid’s interactions in neurobiological research?
- Methodological Answer : The (2S)-configuration is critical for binding to glutamate receptors (e.g., NMDA, AMPA). In contrast, the D-isomer lacks receptor affinity but may inhibit bacterial biofilms in infection models . Studies comparing enantiomers should use chiral separation techniques (e.g., capillary electrophoresis) and validate receptor interactions via radioligand assays .
Q. What computational approaches model hydration effects on (2S)-2-aminopentanedioic acid’s conformational stability?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit water molecules predict hydrate stability by analyzing hydrogen-bond networks between water and carboxyl/amino groups. Density Functional Theory (DFT) calculations optimize geometries and vibrational frequencies, validated against experimental IR spectra .
Data Contradiction and Resolution
Q. How can researchers resolve contradictions in reported bioactivity data between (2S)-2-aminopentanedioic acid and its derivatives?
- Methodological Answer : Contradictions often arise from impurity profiles (e.g., residual solvents in ester derivatives ) or assay conditions (e.g., pH affecting ionization). Strategies include:
- HPLC-Purity Assays : Verify ≥98% purity using C18 columns with UV detection at 210 nm .
- Dose-Response Curves : Compare EC50 values across multiple cell lines or enzymatic assays to isolate structure-activity relationships .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
